Ezetimibe hydroxy glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLJVWGRVISEQ-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678703 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536709-33-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vivo Formation of Ezetimibe Hydroxy Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. A critical aspect of its pharmacology is its extensive metabolism to a pharmacologically active metabolite, ezetimibe hydroxy glucuronide (also known as ezetimibe-glucuronide (B19564) or SCH 60663). This glucuronidation process not only bioactivates the drug but also facilitates its extensive enterohepatic recirculation, which is integral to its sustained therapeutic effect. This technical guide provides an in-depth overview of the in vivo formation of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Metabolic Pathway of Ezetimibe
Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, via glucuronide conjugation. This is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The primary metabolite formed is the phenolic glucuronide of ezetimibe, where a glucuronic acid moiety is attached to the phenolic hydroxyl group of the parent molecule. This metabolite, this compound, is pharmacologically active and is the major drug-derived compound found in plasma, accounting for 80-90% of the total circulating drug.[1][2][3]
A minor metabolic pathway also exists, leading to the formation of a benzylic glucuronide (SCH 488128) through the action of a different UGT isoform.[4] Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[5]
The extensive glucuronidation and subsequent enterohepatic recirculation of ezetimibe and its active metabolite result in a prolonged half-life and sustained delivery of the active moiety to its site of action in the small intestine.[3]
Quantitative Data
In Vitro Glucuronidation Kinetics of Ezetimibe
The following tables summarize the Michaelis-Menten kinetic parameters for the formation of this compound in human liver and intestinal microsomes, as well as with specific recombinant human UGT enzymes.
Table 1: Ezetimibe Glucuronidation Kinetics in Human Microsomes
| Tissue | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Intestinal Microsomes | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 | [1] |
| Liver Microsomes | 14.275 ± 1.633 | 13.23 ± 2.37 | - | [6] |
Table 2: Simulated Ezetimibe Glucuronidation Kinetics by Recombinant Human UGT Isoforms
| UGT Isoform | Vmax (relative units) | Km (µM) | Intrinsic Clearance (CLint) (relative units) | Reference |
| UGT1A1 | 1.25 | 4.5 | 277.8 | [7] |
| UGT1A3 | 0.35 | 12.0 | 29.2 | [7] |
Note: Data for recombinant UGTs are based on simulated kinetic models.
Pharmacokinetic Parameters of Ezetimibe and this compound in Humans
The pharmacokinetic properties of ezetimibe and its major active metabolite following oral administration are summarized below.
Table 3: Pharmacokinetic Parameters in Healthy Adults (10 mg single dose)
| Parameter | Ezetimibe | This compound | Total Ezetimibe | Reference |
| Cmax (ng/mL) | 3.4 - 5.5 | 45 - 71 | - | [5] |
| Tmax (h) | 4 - 12 | 1 - 2 | - | [5] |
| Half-life (t½) (h) | ~22 | ~22 | ~22 | [8] |
| Protein Binding (%) | >99.5 | 88 - 92 | >90 | [5][9] |
Mass Balance and Excretion of Ezetimibe in Humans
A mass balance study in healthy male subjects following a single oral dose of [¹⁴C]-ezetimibe revealed the primary routes of excretion.
Table 4: Excretion of Ezetimibe and Metabolites
| Excretion Route | % of Administered Dose | Major Component | Reference |
| Feces | ~78% | Ezetimibe | [5] |
| Urine | ~11% | This compound | [5] |
Experimental Protocols
In Vitro Glucuronidation Assay using Human Liver Microsomes
This protocol is adapted from a study investigating the enzyme kinetics of ezetimibe in human liver microsomes.[6]
Objective: To determine the kinetic parameters (Vmax and Km) of ezetimibe glucuronidation.
Materials:
-
Human liver microsomes (HLM)
-
Ezetimibe stock solution (in a suitable solvent like DMSO)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin solution
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing Tris-HCl buffer, MgCl₂, and alamethicin. Alamethicin is a pore-forming agent used to disrupt the microsomal membrane and expose the UGT active sites.
-
Pre-incubation: Add human liver microsomes (final concentration, e.g., 0.25 mg/mL) to the incubation mixtures and pre-incubate at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the Reaction: Start the reaction by adding a range of ezetimibe concentrations (e.g., 0.073– 53.33 µM) and UDPGA (final concentration, e.g., 5 mM). The total incubation volume is typically 100 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the formation of this compound.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
LC-MS/MS Method for Quantification of Ezetimibe and this compound
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of ezetimibe and its glucuronide metabolite in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Agilent Extend C18)
-
Mobile Phase: Acetonitrile and water with a modifier like formic acid (e.g., 70:30 v/v acetonitrile:0.08% formic acid)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient or controlled
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ezetimibe: m/z 408.4 → 271.0
-
This compound: m/z 584.5 → 271.0
-
-
Internal Standard: A suitable internal standard should be used for accurate quantification.
Sample Preparation (from plasma):
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile.
-
Solid Phase Extraction (SPE): Alternatively, use SPE for cleaner samples and better sensitivity.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
Paired-Rat Model for Studying Enterohepatic Circulation
This surgical model allows for the direct investigation of the biliary excretion and subsequent intestinal reabsorption of a compound.[6]
Objective: To quantify the extent of enterohepatic circulation of ezetimibe and its glucuronide.
Surgical Procedure:
-
Animal Preparation: Use two anesthetized rats, a "donor" and a "recipient".
-
Cannulation of Donor Rat: Cannulate the bile duct of the donor rat. The cannula is exteriorized to allow for the collection of bile.
-
Cannulation of Recipient Rat: Cannulate the duodenum of the recipient rat.
-
Connection: Connect the bile duct cannula of the donor rat to the duodenal cannula of the recipient rat. This diverts the bile from the donor to the recipient's intestine.
-
Drug Administration: Administer ezetimibe (e.g., intravenously or orally) to the donor rat.
-
Sample Collection: Collect blood samples from both the donor and recipient rats at various time points. Bile can also be collected from the donor rat before it enters the recipient.
-
Analysis: Analyze the plasma and bile samples for ezetimibe and this compound concentrations using a validated analytical method. The appearance of the drug and its metabolites in the recipient rat's plasma is direct evidence of enterohepatic circulation.
Conclusion
The in vivo formation of this compound is a pivotal step in the pharmacology of ezetimibe. This extensive metabolic conversion, occurring predominantly in the small intestine and liver and mediated by UGT1A1, UGT1A3, and UGT2B15, leads to a pharmacologically active metabolite. The subsequent enterohepatic recirculation of both ezetimibe and its glucuronide ensures sustained high concentrations at the site of action, contributing significantly to its cholesterol-lowering efficacy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and metabolism, facilitating a deeper understanding of the complex disposition of ezetimibe.
References
- 1. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the role of metabolizing enzymes and transporter variants in ezetimibe pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of two surgical techniques for preparation of rats with chronic bile duct cannulae for the investigation of enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ezetimibe Hydroxy Glucuronide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is primarily metabolized into two key glucuronide conjugates: the major, pharmacologically active phenolic glucuronide (Ezetimibe Glucuronide or SCH 60663) and a minor benzylic glucuronide, also referred to as Ezetimibe hydroxy glucuronide (SCH 488128).[1] This technical guide focuses on the chemical structure and physicochemical properties of the minor metabolite, this compound. Understanding the characteristics of this metabolite is crucial for a comprehensive assessment of ezetimibe's metabolic profile and overall disposition in the body.
Chemical Structure and Identification
This compound is formed by the enzymatic conjugation of a glucuronic acid moiety to the benzylic hydroxyl group of ezetimibe.
IUPAC Name: (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[2]
Synonyms: SCH 488128, Ezetimibe hydroxy β-D-glucuronide[1][2][3]
The structural distinction between the major phenolic glucuronide and the minor hydroxy glucuronide lies in the point of attachment of the glucuronic acid. In the phenolic glucuronide, the conjugation occurs at the phenolic hydroxyl group on the 4-hydroxyphenyl ring. In contrast, the hydroxy glucuronide is formed at the hydroxyl group of the 3-hydroxypropyl side chain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility, permeability, and overall pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₉F₂NO₉ | [2][3] |
| Molecular Weight | 585.55 g/mol | [1] |
| Exact Mass | 585.18100 g/mol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.86980 | [1] |
| Melting Point | 127-129ºC | [1] |
| Boiling Point | 863.74ºC at 760 mmHg | [1] |
| Flash Point | 476.173ºC | [1] |
| Density | 1.547 g/cm³ | [1] |
| Refractive Index | 1.68 | [1] |
| Polar Surface Area (PSA) | 156.99 Ų | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). | [3] |
Metabolic Pathway
Ezetimibe undergoes extensive phase II metabolism, primarily through glucuronidation. The formation of its glucuronide metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are present in the liver and intestines. The major phenolic glucuronide is formed by the action of UGT1A1, UGT1A3, and UGT2B15. In contrast, the formation of the minor this compound is exclusively mediated by the UGT2B7 isoform.
Below is a diagram illustrating the metabolic pathway of ezetimibe to its glucuronide metabolites.
Experimental Protocols
In Vitro Synthesis of this compound
This protocol describes a general method for the in vitro synthesis of ezetimibe glucuronide metabolites using human liver microsomes. To specifically generate the hydroxy glucuronide, recombinant UGT2B7 can be used in place of pooled liver microsomes.
Materials:
-
Ezetimibe
-
Human Liver Microsomes (or recombinant UGT2B7)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Human Liver Microsomes (0.5 mg/mL protein concentration)
-
Ezetimibe (final concentration, e.g., 10 µM, dissolved in a small volume of DMSO or methanol)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the glucuronidation reaction by adding UDPGA (final concentration, e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. The formation of this compound can be monitored by HPLC-UV or, for higher sensitivity and specificity, by LC-MS/MS.
Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ezetimibe and its glucuronide metabolites in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte
-
Acetonitrile (ACN)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (e.g., 200 µL), to which the internal standard has been added, onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and IS with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For glucuronides, negative ion mode is often preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the IS are monitored.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
The concentration of this compound in the plasma samples is then determined from this calibration curve.
-
Below is a diagram illustrating the general workflow for the quantification of this compound in a plasma sample.
Conclusion
This compound is a minor but important metabolite in the overall metabolic profile of ezetimibe. Its formation is specifically mediated by the UGT2B7 enzyme. A thorough understanding of its chemical structure, physicochemical properties, and the methods for its synthesis and quantification are essential for researchers and drug development professionals working with ezetimibe. The information and protocols provided in this guide offer a comprehensive resource for further investigation into the role and significance of this metabolite.
References
Ezetimibe Hydroxy Glucuronide: An In-depth Technical Guide to its Mechanism of Action in Cholesterol Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe (B1671841) is a pioneering cholesterol absorption inhibitor that has significantly impacted the management of hypercholesterolemia. Its primary mechanism involves the targeted inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake. Upon oral administration, ezetimibe is rapidly and extensively metabolized to its pharmacologically active form, ezetimibe hydroxy glucuronide (ezetimibe-glucuronide). This active metabolite exhibits even greater potency in inhibiting NPC1L1, thereby playing a central role in the overall efficacy of the drug. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of ezetimibe and its glucuronide metabolite on cholesterol transport. It includes a detailed examination of their interaction with NPC1L1, the subsequent effects on cellular cholesterol trafficking, and a summary of key quantitative data. Furthermore, this guide furnishes detailed protocols for essential in vitro and in vivo assays used to characterize the activity of ezetimibe and its analogs, and presents visual representations of the key pathways and experimental workflows.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins, which inhibit cholesterol synthesis, are the cornerstone of therapy, a significant proportion of patients do not achieve their LDL-C goals with statin monotherapy. Ezetimibe offers a complementary mechanism by directly inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[1][2] This leads to a reduction in the delivery of cholesterol to the liver, upregulation of hepatic LDL receptors, and a subsequent decrease in circulating LDL-C levels.[3][4]
Following oral ingestion, ezetimibe is efficiently converted to ezetimibe-glucuronide (B19564) in the intestinal wall and liver.[2][5] This active metabolite undergoes extensive enterohepatic circulation, leading to a prolonged half-life and sustained inhibitory effect at the primary site of action, the brush border membrane of enterocytes.[5][6][7] Understanding the precise mechanism of action of ezetimibe-glucuronide is paramount for the development of novel cholesterol-lowering therapies and for optimizing the clinical use of ezetimibe.
Molecular Mechanism of Action
Targeting the Niemann-Pick C1-Like 1 (NPC1L1) Protein
The primary molecular target of ezetimibe and its active metabolite is the NPC1L1 protein.[8][9][10] NPC1L1 is a multi-pass transmembrane protein predominantly expressed on the apical membrane of enterocytes in the small intestine and on the canalicular membrane of hepatocytes.[11] It plays a crucial role in the uptake of free cholesterol from micelles in the intestinal lumen.[1]
Ezetimibe-glucuronide binds with high affinity to the extracellular domain of NPC1L1.[12][13] This binding event is thought to induce a conformational change in the NPC1L1 protein, preventing it from facilitating the transport of cholesterol across the cell membrane.[14][15]
Inhibition of Clathrin-Mediated Endocytosis of NPC1L1
The internalization of cholesterol via NPC1L1 is believed to occur through clathrin-mediated endocytosis.[16][17] Following the binding of cholesterol to NPC1L1, the complex is thought to be incorporated into clathrin-coated pits, which then invaginate to form endocytic vesicles, transporting the cholesterol into the enterocyte.[18][19] Ezetimibe, by binding to NPC1L1, appears to interfere with this process, preventing the internalization of the NPC1L1-cholesterol complex and thereby blocking cholesterol absorption.[16][20] However, some studies suggest that ezetimibe's primary mechanism might be the inhibition of cholesterol binding to NPC1L1 rather than directly blocking endocytosis.[1]
Quantitative Data
Binding Affinity to NPC1L1
The affinity of ezetimibe-glucuronide for NPC1L1 has been quantified across various species, demonstrating a correlation between binding affinity and in vivo potency.
| Species | Compound | Binding Affinity (Kd, nM) |
| Human | Ezetimibe-Glucuronide | 220[8][12] |
| Rhesus Monkey | Ezetimibe-Glucuronide | 40[8][12] |
| Rat | Ezetimibe-Glucuronide | 540[8][12] |
| Mouse | Ezetimibe-Glucuronide | 12,000[8][12] |
Inhibition of Cholesterol Uptake
The inhibitory potency of ezetimibe and its glucuronide metabolite on cholesterol uptake has been determined in cellular assays.
| Compound | Assay System | IC50 |
| Ezetimibe | In vitro cholesterol uptake assay | 3.86 µM[17] |
| Ezetimibe-Glucuronide | In vitro cholesterol uptake assay | 682 nM[17] |
| Ezetimibe-PS (potent analog) | In vitro cholesterol uptake assay | 50.2 nM[14][17] |
Human Pharmacokinetic Parameters
The pharmacokinetic properties of ezetimibe and its active glucuronide metabolite are crucial for its clinical efficacy.
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Total Ezetimibe |
| Tmax (hours) | 4 - 12[12][16] | 1 - 2[12][16] | 1 - 2[12][16] |
| Cmax (ng/mL) | 3.4 - 5.5[16] | 45 - 71[16] | - |
| AUC (ng·h/mL) | - | - | 643.34 ± 400.77 (fasting)[12] |
| Half-life (t1/2, hours) | ~22 | ~22 | 17.09 ± 13.22 (fasting)[12] |
| Protein Binding (%) | >99.5 | 88 - 92 | - |
Experimental Protocols
NPC1L1 Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of compounds to the NPC1L1 protein using a radiolabeled ligand.
Materials:
-
HEK293 cells transiently expressing human NPC1L1
-
Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, with protease inhibitors)
-
Radioligand: [3H]Ezetimibe-glucuronide
-
Unlabeled competitor compound (e.g., ezetimibe-glucuronide)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing NPC1L1.
-
Lyse the cells by sonication or dounce homogenization in ice-cold lysis buffer.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (typically 10-50 µg of protein).
-
Add increasing concentrations of the unlabeled competitor compound.
-
Add a fixed concentration of the radioligand ([3H]Ezetimibe-glucuronide), typically at a concentration close to its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, include wells with a high concentration of the unlabeled competitor.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Cholesterol Uptake Assay
This protocol outlines a method to measure the inhibition of cholesterol uptake in a cell-based system, such as Caco-2 cells, which are a model for intestinal enterocytes.[20]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled cholesterol: [3H]Cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
Micellar solution (e.g., containing sodium taurocholate and phospholipids)
-
Test compounds (e.g., ezetimibe, ezetimibe-glucuronide)
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid or fluorescence plate reader
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells in a 24- or 96-well plate and grow them to confluence to allow for differentiation into a polarized monolayer.
-
-
Preparation of Micellar Solution:
-
Prepare a micellar solution containing radiolabeled cholesterol or fluorescent cholesterol analog.
-
-
Inhibition Assay:
-
Pre-incubate the differentiated Caco-2 cell monolayer with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Remove the pre-incubation medium and add the micellar solution containing the labeled cholesterol and the test compounds.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.
-
-
Measurement of Cholesterol Uptake:
-
Remove the micellar solution and wash the cells several times with ice-cold PBS to remove any non-internalized cholesterol.
-
Lyse the cells with cell lysis buffer.
-
If using radiolabeled cholesterol, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
If using a fluorescent cholesterol analog, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the cholesterol uptake to the protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol uptake for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition as a function of the compound concentration and determine the IC50 value.
-
In Vivo Measurement of Intestinal Cholesterol Absorption (Fecal Dual-Isotope Method)
This protocol describes a method to measure the efficiency of intestinal cholesterol absorption in mice.[6][9][19]
Materials:
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Metabolic cages for individual housing and feces collection
-
Radiolabeled cholesterol: [14C]Cholesterol
-
Radiolabeled non-absorbable sterol: [3H]β-sitosterol
-
Lipid-soluble vehicle (e.g., corn oil)
-
Feces homogenization equipment
-
Scintillation counter
Methodology:
-
Animal Acclimation and Dosing:
-
Individually house mice in metabolic cages for a few days to acclimate.
-
Prepare a dosing solution containing a known amount of [14C]Cholesterol and [3H]β-sitosterol in a lipid vehicle.
-
Administer the dosing solution to each mouse via oral gavage.
-
-
Feces Collection:
-
Collect all feces from each mouse for a period of 72-96 hours.
-
-
Sample Processing:
-
Dry the collected feces to a constant weight.
-
Homogenize the total fecal sample for each mouse.
-
Extract the lipids from a known weight of the homogenized feces.
-
-
Radioactivity Measurement:
-
Measure the radioactivity of 14C and 3H in the lipid extract using a dual-label scintillation counting protocol.
-
Also, measure the radioactivity of the initial dosing solution.
-
-
Calculation of Cholesterol Absorption:
-
Calculate the ratio of 14C to 3H in the dosing solution and in the feces.
-
The percentage of cholesterol absorption is calculated using the following formula:
-
% Absorption = [1 - (Fecal 14C/3H ratio / Dosing solution 14C/3H ratio)] x 100
-
-
Visualizations
Signaling Pathway of Ezetimibe's Action
Caption: Ezetimibe-Glucuronide inhibits cholesterol uptake by binding to NPC1L1.
Experimental Workflow for Cholesterol Uptake Assay
Caption: Workflow for an in vitro cholesterol uptake inhibition assay.
Enterohepatic Circulation of Ezetimibe
Caption: Enterohepatic circulation of ezetimibe and its glucuronide metabolite.
Conclusion
Ezetimibe, primarily through its active metabolite ezetimibe-glucuronide, effectively reduces intestinal cholesterol absorption by targeting the NPC1L1 protein. The high-affinity binding of ezetimibe-glucuronide to NPC1L1 disrupts the normal process of cholesterol uptake, leading to a significant reduction in LDL-C levels. The in-depth understanding of its mechanism of action, supported by quantitative binding and uptake data, provides a solid foundation for its clinical application and for the future development of more potent and selective cholesterol absorption inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of lipid metabolism and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Validation of a dual-isotope plasma ratio method for measurement of cholesterol absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of intestinal cholesterol absorption by plasma and fecal dual-isotope ratio, mass balance, and lymph fistula methods in the mouse: an analysis of direct versus indirect methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | NPC1L1 binds ezetimibe [reactome.org]
- 6. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. dovepress.com [dovepress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Pharmacokinetic Profile of Ezetimibe's Active Metabolite in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that, following oral administration, undergoes extensive first-pass metabolism in the intestine and liver to form its pharmacologically active metabolite, ezetimibe-glucuronide (B19564).[1] This active metabolite is the predominant ezetimibe-related compound in systemic circulation, accounting for 80-90% of the total drug in plasma.[2] Ezetimibe-glucuronide is a more potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the molecular target responsible for intestinal cholesterol uptake, than the parent drug.[3] The enterohepatic circulation of ezetimibe-glucuronide contributes significantly to its long half-life of approximately 22 hours, ensuring sustained delivery to its site of action in the small intestine.[1][2] Understanding the pharmacokinetic properties of ezetimibe-glucuronide in preclinical models is crucial for the non-clinical safety assessment and for predicting its disposition in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of ezetimibe-glucuronide in various preclinical species, detailing experimental protocols and presenting key pharmacokinetic data.
Metabolic Pathway and Enterohepatic Circulation
Ezetimibe is primarily metabolized by UDP-glucuronosyltransferases (UGTs), predominantly in the intestine and liver, to form ezetimibe-glucuronide.[1] This active metabolite is then excreted into the bile and delivered back to the small intestine, where it can be reabsorbed, creating an enterohepatic recirculation loop that prolongs its therapeutic effect.
Caption: Metabolic pathway of ezetimibe to its active glucuronide metabolite.
Quantitative Pharmacokinetic Data
Significant species differences in the glucuronidation of ezetimibe have been observed in preclinical models. These differences can impact the systemic exposure to the active ezetimibe-glucuronide and should be considered when extrapolating preclinical data to humans.
In Vitro Glucuronidation Kinetics in Intestinal Microsomes
The following table summarizes the kinetic parameters for ezetimibe glucuronidation in intestinal microsomes from various preclinical species.
| Species | Vmax (nmol/min/mg) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) |
| Mouse | 2.23 ± 0.10 | 0.55 ± 0.11 | 4.05 ± 0.13 |
| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.58 ± 0.01 |
| Dog | 1.19 ± 0.06 | 0.60 ± 0.15 | 1.98 ± 0.05 |
| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |
Data presented as mean ± SD. Data extracted from a study on species differences in ezetimibe glucuronidation.[1]
In Vivo Pharmacokinetics in Rats with Hepatic Impairment
The following data were obtained from a study investigating the disposition of ezetimibe and its metabolites in a carbon tetrachloride (CCl4)-induced hepatic failure rat model compared to control rats after a single 10 mg/kg oral dose.
| Group | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Control | Ezetimibe | 13.7 ± 5.4 | 0.5 | 45.3 ± 18.1 |
| Ezetimibe-Glucuronide | 1040 ± 350 | 2.0 | 5430 ± 1820 | |
| CCl4-induced | Ezetimibe | 152 ± 61 | 1.0 | 503 ± 201 |
| Ezetimibe-Glucuronide | 4570 ± 1540 | 4.0 | 23900 ± 8040 |
Data presented as mean ± SD. Note: This data is from a model of hepatic impairment and may not represent the pharmacokinetics in healthy rats.
In Vivo Pharmacokinetics in mdr1a/b (-/-) Mice
A study in mdr1a/b knockout mice, which lack P-glycoprotein, showed significantly increased serum concentrations of ezetimibe-glucuronide compared to wild-type mice after a 10 mg/kg oral dose of ezetimibe for 10 days.[4]
| Genotype | Analyte | Serum Concentration (ng/mL) |
| Wild-type | Ezetimibe | 0.55 ± 0.40 |
| Ezetimibe-Glucuronide | 2.09 ± 0.83 | |
| mdr1a/b (-/-) | Ezetimibe | 0.92 ± 0.73 |
| Ezetimibe-Glucuronide | 5.58 ± 2.07 |
Data presented as mean ± SD.[4]
Experimental Protocols
In Vitro Ezetimibe Glucuronidation Assay in Intestinal Microsomes
Objective: To determine the kinetic parameters (Vmax, Km, and CLint) of ezetimibe glucuronidation in intestinal microsomes from different species.
Materials:
-
Intestinal microsomes from mice, rats, dogs, and monkeys.
-
Ezetimibe stock solution.
-
Uridine diphosphoglucuronic acid (UDPGA).
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Microsome Preparation: Thaw intestinal microsomes on ice.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing intestinal microsomes, alamethicin (a permeabilizing agent), and incubation buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding varying concentrations of ezetimibe and UDPGA to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of ezetimibe-glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Calculate intrinsic clearance (CLint) as the ratio of Vmax to Km.
Caption: A generalized workflow for an in vitro ezetimibe glucuronidation assay.
In Vivo Pharmacokinetic Study in Preclinical Models
Objective: To determine the pharmacokinetic parameters of ezetimibe and ezetimibe-glucuronide in a preclinical model (e.g., rat, mouse, dog, or monkey) following oral administration of ezetimibe.
Materials:
-
Test animals (species-specific).
-
Ezetimibe formulation for oral administration (e.g., suspension in a suitable vehicle).
-
Oral gavage needles or capsules.
-
Blood collection supplies (e.g., syringes, collection tubes with anticoagulant).
-
Centrifuge.
-
Freezer for sample storage (-80°C).
-
LC-MS/MS system.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a specified period before the study.
-
Fasting: Fast animals overnight before dosing, with free access to water.
-
Dose Administration: Administer a single oral dose of the ezetimibe formulation via oral gavage (for rodents) or in a capsule (for larger animals like dogs and monkeys).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The volume and frequency of blood collection should adhere to animal welfare guidelines.[5]
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of ezetimibe and ezetimibe-glucuronide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Bioanalytical Method: LC-MS/MS for Quantification of Ezetimibe and Ezetimibe-Glucuronide
Objective: To accurately quantify the concentrations of ezetimibe and ezetimibe-glucuronide in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Thawing: Thaw plasma samples at room temperature.
-
Protein Precipitation or Liquid-Liquid Extraction:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma sample, vortex, and centrifuge.
-
Liquid-Liquid Extraction: Add an extraction solvent (e.g., methyl tert-butyl ether) and an internal standard to the plasma sample, vortex, and centrifuge. Collect the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
Injection Volume: A small volume (e.g., 5-20 µL) of the reconstituted sample is injected.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative ion mode for both ezetimibe and ezetimibe-glucuronide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ezetimibe, ezetimibe-glucuronide, and the internal standard are monitored.
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
References
- 1. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Disposition of the cholesterol absorption inhibitor ezetimibe in mdr1a/b (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]
The Central Role of UGT Enzymes in the Bioactivation of Ezetimibe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, undergoes extensive first-pass metabolism to form its pharmacologically active metabolite, ezetimibe-glucuronide (B19564). This biotransformation is primarily mediated by a specific set of UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver. This technical guide provides an in-depth analysis of the role of UGT enzymes in the synthesis of ezetimibe's active form, ezetimibe hydroxy glucuronide. It details the key UGT isoforms involved, their kinetic parameters, and the experimental methodologies used to elucidate this critical metabolic pathway.
Introduction: The Glucuronidation Pathway of Ezetimibe
Upon oral administration, ezetimibe is rapidly absorbed and extensively metabolized, with over 80% converted to ezetimibe-glucuronide.[1] This phenolic glucuronide is not an inactive metabolite but rather the major active moiety responsible for inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter for cholesterol absorption in the small intestine.[2] The glucuronidation reaction, a phase II metabolic process, is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to ezetimibe's phenolic hydroxyl group.[3][4] This process occurs predominantly in the small intestine and the liver.[3][4]
Two main glucuronide metabolites of ezetimibe have been identified:
-
Ezetimibe-phenolic glucuronide (SCH 60663): The major and pharmacologically active metabolite.[3]
-
Ezetimibe-benzylic glucuronide (SCH 488128): A minor, trace metabolite.[3]
This guide focuses on the synthesis of the principal active metabolite, this compound (ezetimibe-phenolic glucuronide).
Key UGT Isoforms in Ezetimibe Glucuronidation
In vitro studies utilizing human liver and intestinal microsomes, as well as recombinant human UGT isoforms, have identified the specific enzymes responsible for ezetimibe's glucuronidation.
The formation of the active ezetimibe-phenolic glucuronide (SCH 60663) is primarily mediated by:
The minor metabolite, ezetimibe-benzylic glucuronide (SCH 488128) , is exclusively formed by:
-
UGT2B7 [3]
The identification of these specific isoforms is crucial for understanding potential drug-drug interactions and inter-individual variability in ezetimibe's efficacy.
Quantitative Analysis of Ezetimibe Glucuronidation Kinetics
The efficiency of ezetimibe glucuronidation has been quantified through kinetic studies, primarily using intestinal and liver microsomes from various species. These studies determine the Michaelis-Menten constant (Km), which reflects the substrate affinity, and the maximum reaction velocity (Vmax).
Table 1: Kinetic Parameters for Ezetimibe Glucuronidation in Intestinal Microsomes of Different Species.[5][6][7]
| Species | Km (µM) | Vmax (nmol/mg/min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Human | 1.33 ± 0.36 | 1.90 ± 0.08 | 1.43 ± 0.01 |
| Rat | 4.10 ± 1.03 | 2.40 ± 0.148 | 0.58 ± 0.01 |
| Monkey | 8.01 ± 1.60 | 3.87 ± 0.22 | 0.47 ± 0.02 |
| Mouse | 0.58 ± 0.19 | 2.23 ± 0.10 | 3.84 ± 0.01 |
| Dog | 2.59 ± 0.64 | 1.19 ± 0.06 | 2.17 ± 0.01 |
Data are presented as mean ± standard deviation.
Table 2: Simulated Kinetic Parameters for Ezetimibe Glucuronidation by Human UGT1A1.[8]
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Human UGT1A1 (Simulated) | 4.5 | 1.25 | 277.8 |
Note: These are simulated values and may not fully represent experimental results.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for studying ezetimibe glucuronidation.
In Vitro Glucuronidation Assay Using Intestinal or Liver Microsomes
This protocol is a generalized representation based on methodologies described in the literature.[5]
Objective: To determine the kinetic parameters (Km and Vmax) of ezetimibe glucuronidation in microsomes.
Materials:
-
Intestinal or liver microsomes (from human or other species)
-
Ezetimibe
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Microsome Activation: Thaw microsomes on ice. To expose the UGT active sites within the microsomal lumen, pre-incubate the microsomes with the pore-forming agent alamethicin in potassium phosphate buffer on ice for a specified time (e.g., 15 minutes).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and activated microsomes.
-
Incubation: Pre-warm the reaction mixture at 37°C for a short period (e.g., 3-5 minutes).
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding a range of ezetimibe concentrations (e.g., 0.5 to 50 µM) and a saturating concentration of the cofactor UDPGA.
-
Incubation Period: Incubate the reaction mixtures at 37°C for a predetermined time that ensures linear reaction velocity.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of ezetimibe-glucuronide in the supernatant using a validated LC-MS/MS method.
Data Analysis:
-
Plot the rate of ezetimibe-glucuronide formation against the ezetimibe concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Recombinant Human UGT Isoform Screening
Objective: To identify the specific UGT isoforms responsible for ezetimibe glucuronidation.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15, UGT2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Control membranes from the expression system lacking the UGT enzyme.
-
Other reagents as listed in Protocol 4.1.
Procedure:
-
Follow the general procedure outlined in the in vitro glucuronidation assay (Protocol 4.1).
-
In separate reactions, incubate a fixed concentration of ezetimibe with each of the individual recombinant UGT isoforms.
-
Include a negative control with the control membranes to account for any non-enzymatic activity.
-
Analyze the formation of ezetimibe-glucuronide for each isoform.
Data Interpretation:
-
Significant formation of ezetimibe-glucuronide in the presence of a specific recombinant UGT isoform compared to the control indicates that the isoform is involved in the metabolism of ezetimibe.
Visualizing Ezetimibe Metabolism and Experimental Workflow
Ezetimibe Metabolic Pathway
The following diagram illustrates the central role of UGT enzymes in the metabolic activation of ezetimibe and its subsequent enterohepatic recirculation.
Caption: Metabolic pathway of ezetimibe highlighting glucuronidation.
Experimental Workflow for UGT Phenotyping
This diagram outlines the typical workflow for identifying the UGT enzymes responsible for the glucuronidation of a compound like ezetimibe.
Caption: Workflow for identifying UGT enzymes in drug metabolism.
Conclusion
The glucuronidation of ezetimibe, primarily by UGT1A1, UGT1A3, and UGT2B15, is a critical bioactivation step that leads to the formation of its potent active metabolite, ezetimibe-glucuronide. Understanding the specific roles and kinetics of these UGT isoforms is paramount for predicting drug efficacy, potential drug-drug interactions, and the impact of genetic polymorphisms on patient response. The methodologies outlined in this guide provide a framework for the continued investigation of the intricate role of UGT enzymes in drug metabolism and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Characterization of Ezetimibe Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe (B1671841), the first-in-class cholesterol absorption inhibitor, represents a significant milestone in lipid-lowering therapy. Its discovery and development were underpinned by extensive research into its metabolic fate and the characterization of its metabolites. This technical guide provides a comprehensive overview of the discovery, metabolic pathways, and initial characterization of ezetimibe metabolites, with a focus on the pharmacologically active glucuronide conjugate. Detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and Rationale
The journey to ezetimibe's discovery began in the early 1990s during research focused on identifying acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as potential cholesterol-lowering agents.[1] While initial compounds showed some activity, it was the investigation into the metabolism of a lead compound, SCH 48461, that led to a pivotal breakthrough.[2] Researchers identified that the biliary metabolites of SCH 48461 were significantly more potent at inhibiting cholesterol absorption.[2] This metabolism-based drug design approach led to the synthesis of ezetimibe (formerly SCH 58235), which demonstrated markedly enhanced potency.[2]
Early preclinical studies using radiolabelled ezetimibe in rats revealed its localization within the enterocytes of the intestinal villi, prompting further investigation into its effects on intestinal cholesterol absorption.[3] These studies confirmed that ezetimibe potently and selectively inhibits the uptake of dietary and biliary cholesterol at the brush border of the small intestine.[4][5] The molecular target was later identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[3][6]
Metabolic Pathways of Ezetimibe
The primary metabolic pathway of ezetimibe is extensive phase II glucuronidation, occurring in the small intestine and the liver.[7][8] This process is mediated by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes.[7] The major metabolite formed is ezetimibe-glucuronide (B19564) (also referred to as SCH 60663), a phenolic glucuronide that is pharmacologically active and even more potent than the parent compound in inhibiting cholesterol absorption.[8][9] This active metabolite constitutes the vast majority (80-90%) of the total drug-related material in plasma.[9]
Minimal oxidative metabolism (a phase I reaction) of ezetimibe has been observed.[9] The high degree of first-pass metabolism in the intestine means that a large proportion of ezetimibe is converted to ezetimibe-glucuronide before reaching systemic circulation.[10] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, which contributes to their long half-life of approximately 22 hours.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical and clinical pharmacology of a new class of lipid management agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. researchgate.net [researchgate.net]
- 8. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Ezetimibe Glucuronidation: A Comparative Analysis of In Vitro and In Vivo Formation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, represents a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily through glucuronidation to its active metabolite, ezetimibe-glucuronide (B19564). Understanding the nuances between in vitro and in vivo formation of ezetimibe hydroxy glucuronide is paramount for accurate pharmacokinetic modeling, drug-drug interaction prediction, and the overall optimization of its clinical use. This technical guide provides a comprehensive overview of the core aspects of ezetimibe glucuronidation, presenting key data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Concepts in Ezetimibe Metabolism
Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive first-pass metabolism, predominantly in the small intestine and liver, to form ezetimibe-glucuronide. This active metabolite is even more potent in inhibiting cholesterol absorption than the parent compound. The glucuronidation reaction is catalyzed by a specific subset of UDP-glucuronosyltransferase (UGT) enzymes.
The primary circulating metabolite is the phenolic glucuronide of ezetimibe (SCH 60663). A minor metabolite, the benzylic glucuronide (SCH 488128), is also formed. The key UGT enzymes responsible for the formation of the major, pharmacologically active phenolic glucuronide are UGT1A1, UGT1A3, and UGT2B15. In contrast, UGT2B7 is exclusively responsible for the formation of the minor benzylic glucuronide metabolite.[1]
Quantitative Data Summary: In Vitro vs. In Vivo
A direct comparison of in vitro kinetic parameters with in vivo pharmacokinetic data highlights the complexities of extrapolating laboratory findings to clinical outcomes. While in vitro systems provide valuable mechanistic insights, the integrated physiological processes in vivo ultimately determine the systemic exposure to ezetimibe and its active metabolite.
Table 1: In Vitro Glucuronidation Kinetics of Ezetimibe in Human Intestinal Microsomes
| Parameter | Value | Reference |
| Vmax (nmol/mg/min) | 1.90 ± 0.08 | [2] |
| Km (µM) | 1.33 ± 0.36 | [2] |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg) | 1.43 ± 0.01 | [2] |
Table 2: Comparative In Vitro Glucuronidation Rates in Intestinal Microsomes of Various Species (Substrate Concentration: 5 µM)
| Species | Metabolic Rate (nmol/min/mg) | Reference |
| Mouse | 2.02 ± 0.03 | [3] |
| Human | 1.90 ± 0.08 | [2] |
| Monkey | ~2.0 (estimated from graph) | [3] |
| Rat | ~1.8 (estimated from graph) | [3] |
| Dog | 0.72 ± 0.01 | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of Ezetimibe and Ezetimibe-Glucuronide in Healthy Human Subjects (Single 10 mg Oral Dose, Fasting)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Reference |
| Ezetimibe | 3.23 ± 1.41 | 5.00 | 58.49 ± 25.76 | [4] |
| Ezetimibe-Glucuronide | 63.21 ± 47.14 | 1.75 | 575.78 ± 408.26 | [4] |
| Total Ezetimibe | 65.73 ± 47.14 | 1.75 | 643.34 ± 400.77 | [5] |
Experimental Protocols
In Vitro Ezetimibe Glucuronidation Assay Using Human Liver or Intestinal Microsomes
This protocol outlines a typical procedure to determine the kinetics of ezetimibe glucuronidation in a controlled laboratory setting.
1. Materials and Reagents:
-
Human liver or intestinal microsomes (pooled)
-
Ezetimibe
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
D-Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
2. Microsome Incubation:
-
Prepare a stock solution of ezetimibe in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
On ice, prepare an incubation mixture containing potassium phosphate buffer, MgCl2, and D-saccharic acid 1,4-lactone.
-
Add human liver or intestinal microsomes to the incubation mixture.
-
Pre-incubate the microsome mixture with alamethicin for 15-30 minutes on ice to activate the UGT enzymes.
-
Initiate the reaction by adding the ezetimibe stock solution (at various concentrations for kinetic analysis) and pre-warmed UDPGA solution.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
3. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of ezetimibe-glucuronide.
In Vivo Pharmacokinetic Study of Ezetimibe in Humans
This protocol describes a typical clinical study design to evaluate the pharmacokinetics of ezetimibe and its glucuronide metabolite in human subjects.
1. Study Design and Population:
-
A single-center, open-label, single-dose, two-period crossover study is a common design.
-
Enroll a cohort of healthy adult volunteers.
-
Obtain informed consent from all participants.
-
Conduct a screening visit to ensure subjects meet the inclusion and exclusion criteria.
2. Drug Administration and Sample Collection:
-
Following an overnight fast, administer a single oral dose of ezetimibe (e.g., 10 mg tablet) with a standardized volume of water.
-
Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[6]
-
Process the blood samples by centrifugation to separate plasma.
-
Store the plasma samples at -80°C until analysis.
3. Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ezetimibe and ezetimibe-glucuronide in human plasma.[7][8]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
Utilize tandem mass spectrometry with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for detection and quantification. The mass transitions for ezetimibe (m/z 408.4 → 271.0) and ezetimibe-glucuronide (m/z 584.5 → 271.0) are commonly used.[8]
-
4. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for ezetimibe and ezetimibe-glucuronide using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2).[5]
Mandatory Visualizations
Metabolic Pathway of Ezetimibe
Caption: Metabolic pathway of ezetimibe from oral administration to systemic circulation.
Experimental Workflow: In Vitro vs. In Vivo
Caption: Comparative experimental workflows for in vitro and in vivo ezetimibe studies.
Regulation of UGT1A1 Expression
Caption: Simplified diagram of UGT1A1 gene expression regulation.
Conclusion
The formation of this compound is a critical determinant of its clinical efficacy. While in vitro studies using human-derived materials provide essential kinetic and mechanistic data, in vivo pharmacokinetic studies in human subjects are indispensable for understanding the complete picture of drug disposition. This guide has provided a structured overview of the quantitative data, detailed experimental methodologies, and the regulatory pathways governing ezetimibe glucuronidation. A thorough understanding of these aspects is crucial for drug development professionals and researchers working to optimize lipid-lowering therapies and predict potential drug interactions. The provided diagrams offer a visual framework for comprehending the complex interplay of factors that influence the metabolic fate of ezetimibe.
References
- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Ezetimibe hydroxy glucuronide as a biomarker of ezetimibe metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1] Its mechanism of action is distinct from that of statins, which inhibit cholesterol synthesis. Ezetimibe primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[2] Upon oral administration, ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active metabolite, ezetimibe-phenolic glucuronide (often referred to as ezetimibe-glucuronide). This glucuronide conjugate is the major circulating form of the drug in plasma and plays a crucial role in its therapeutic effect.[1][3] Consequently, the quantification of both ezetimibe and its glucuronide metabolite is essential for accurately characterizing the drug's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of ezetimibe glucuronide as a biomarker of ezetimibe metabolism, including detailed experimental protocols for its quantification, a summary of key pharmacokinetic data, and visualizations of the metabolic and signaling pathways.
It is important to clarify that the primary and pharmacologically active metabolite is the phenolic glucuronide of ezetimibe. A secondary, trace metabolite, a benzylic glucuronide of ezetimibe (ezetimibe hydroxy glucuronide), has also been identified but is present in much lower concentrations.[4] This guide will focus on the major phenolic glucuronide metabolite.
Ezetimibe Metabolism and Bioactivation
Following oral administration, ezetimibe undergoes extensive first-pass metabolism, primarily in the small intestine and liver.[5] The major metabolic pathway is glucuronidation of the phenolic hydroxyl group of ezetimibe, a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[5] The resulting ezetimibe-glucuronide (B19564) is not only a metabolite but also a potent inhibitor of cholesterol absorption, contributing significantly to the overall therapeutic effect.[6] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, which prolongs their presence at the site of action in the small intestine.[6]
The primary UGT isoforms responsible for the formation of the active phenolic glucuronide are UGT1A1 and UGT1A3, with a minor contribution from UGT2B15.[5]
Quantitative Data Presentation
The pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe-glucuronide, have been characterized in numerous clinical studies. The following tables summarize key quantitative data from healthy volunteers after a single 10 mg oral dose of ezetimibe. "Total ezetimibe" refers to the sum of ezetimibe and ezetimibe-glucuronide concentrations.
Table 1: Pharmacokinetic Parameters of Ezetimibe
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 3.4 - 5.5 | [7] |
| Tmax (h) | 4 - 12 | [7] |
| AUC (ng·h/mL) | 121.9 ± 41.7 | [6] |
| Half-life (h) | ~22 | [3] |
| Protein Binding | >90% | [7] |
Table 2: Pharmacokinetic Parameters of Ezetimibe-Glucuronide
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 45 - 71 | [7] |
| Tmax (h) | 1 - 2 | [7] |
| Half-life (h) | ~22 | [3] |
| Protein Binding | 88 - 92% | [8] |
Table 3: Pharmacokinetic Parameters of Total Ezetimibe (Fasting and Fed Conditions)
| Condition | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Half-life (h) | Reference |
| Fasting | 65.73 ± 47.14 | 1.75 | 643.34 ± 400.77 | 706.36 ± 410.92 | 17.09 ± 13.22 | [9] |
| Fed | 83.38 ± 38.95 | 2.50 | 494.21 ± 208.65 | 573.74 ± 252.74 | 22.56 ± 12.68 | [9] |
Experimental Protocols
The simultaneous quantification of ezetimibe and ezetimibe-glucuronide in biological matrices, typically human plasma, is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for two common sample preparation techniques: Solid Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
Protocol 1: Solid Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol is based on a validated method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide in human plasma.[10]
1. Materials and Reagents:
-
Ezetimibe and Ezetimibe-Glucuronide reference standards
-
Internal Standard (IS), e.g., a deuterated analog
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
SPE cartridges (e.g., C18)
2. Sample Preparation (SPE):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Extend C18 (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.08% Formic Acid (70:30, v/v)[11]
-
Flow Rate: 0.8 mL/min[10]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ezetimibe and ezetimibe-glucuronide into blank human plasma.
-
Process calibration standards and QCs alongside the unknown samples.
-
The linear range is typically 0.1-20 ng/mL for ezetimibe and 0.5-200 ng/mL for ezetimibe-glucuronide.[10]
Protocol 2: Modified QuEChERS (Salting-Out Assisted Liquid-Liquid Extraction) and LC-MS/MS Analysis
This protocol is based on a rapid and eco-friendly method for the quantification of ezetimibe and its metabolite.[12][13]
1. Materials and Reagents:
-
Ezetimibe and Ezetimibe-Glucuronide reference standards
-
Internal Standard (IS)
-
Human plasma
-
Acetonitrile (containing 1% acetic acid)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate
2. Sample Preparation (QuEChERS):
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of acetonitrile (with 1% acetic acid).
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., 150 mg magnesium sulfate, 50 mg sodium acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Zorbax C18 or equivalent
-
Mobile Phase: 80% Acetonitrile / 20% 10 mM Ammonium Acetate[12]
-
Flow Rate: 0.8 mL/min[12]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive Ion Mode (Note: Ionization mode can be optimized and may differ between methods)
-
MRM Transitions: To be optimized for the specific instrument and analytes.
Visualizations
Ezetimibe Metabolic Pathway
Caption: Major and minor metabolic pathways of ezetimibe via glucuronidation.
Experimental Workflow for Ezetimibe and Ezetimibe-Glucuronide Quantification
Caption: A typical workflow for the quantification of ezetimibe and its glucuronide metabolite in plasma.
Ezetimibe Signaling Pathway and Downstream Effects
Caption: Mechanism of action of ezetimibe, leading to reduced LDL-C levels.
Conclusion
Ezetimibe-glucuronide is a critical biomarker for understanding the metabolism and therapeutic action of ezetimibe. As the major circulating and pharmacologically active form of the drug, its accurate quantification is paramount in clinical and preclinical studies. The LC-MS/MS methods detailed in this guide provide robust and sensitive approaches for the simultaneous measurement of ezetimibe and its glucuronide metabolite. The provided pharmacokinetic data and pathway diagrams offer a comprehensive resource for researchers and drug development professionals working with this important lipid-lowering agent. A thorough understanding of the role of ezetimibe-glucuronide is essential for optimizing therapeutic strategies and developing new treatments for hypercholesterolemia.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Ezetimibe and Ezetimibe Hydroxy Glucuronide
This document provides detailed application notes and protocols for the quantitative analysis of ezetimibe (B1671841) and its active metabolite, ezetimibe hydroxy glucuronide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Introduction
Ezetimibe is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. It is extensively metabolized to this compound (EZM-G), which is also pharmacologically active. Accurate and reliable quantification of both ezetimibe (EZE) and EZM-G in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the analysis of these compounds.
This document details various validated LC-MS/MS methods, including different sample preparation techniques such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of ezetimibe and this compound.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | R² | Reference |
| Ezetimibe | Human Plasma | 0.1 - 20 | > 0.99 | [1] |
| Ezetimibe Glucuronide | Human Plasma | 0.5 - 200 | > 0.99 | [1] |
| Ezetimibe | Human Plasma | 0.06 - 15 | > 0.99 | [2][3] |
| Ezetimibe Glucuronide | Human Plasma | 0.6 - 150 | > 0.99 | [2][3] |
| Ezetimibe | Human Plasma | 0.050 - 20.351 | > 0.997 | [4] |
| Ezetimibe Glucuronide | Human Plasma | 1.001 - 300.880 | > 0.997 | [4] |
| Total Ezetimibe | Human Plasma | 4.00 - 400.00 | Not Specified | [5] |
| Ezetimibe | Human Plasma | 0.1 - 20 | 0.9999 | [6] |
Table 2: Precision and Accuracy
| Analyte | Precision (CV%) | Accuracy (%RE) | Reference |
| Ezetimibe | Within-run: ≤ 8.6%, Between-run: ≤ 12.8% | Not Specified | [1] |
| Ezetimibe Glucuronide | Within-run: ≤ 9.0%, Between-run: ≤ 8.7% | Not Specified | [1] |
| Ezetimibe | < 12.5% | 85 - 115% | [4] |
| Ezetimibe Glucuronide | < 12.5% | 85 - 115% | [4] |
| Total Ezetimibe | Intra- and Inter-batch: ≤ 7.4% | -8.2 to -3.2 | [5] |
| Ezetimibe | Intra-day: 1.08% - 4.38%, Inter-day: 1.69% - 4.06% | 0.44% to 2.00% | [6] |
Table 3: Extraction Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ezetimibe | QuEChERS | > 63.74% | [4] |
| Ezetimibe Glucuronide | QuEChERS | > 63.74% | [4] |
| Total Ezetimibe | LLE | 80.6% | [5] |
| Ezetimibe | LLE | 85.23% - 96.32% | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the LC-MS/MS analysis of ezetimibe and its glucuronide metabolite.
Sample Preparation Protocols
-
Conditioning: Condition an appropriate SPE cartridge by passing methanol (B129727) followed by water.
-
Loading: Load 500 µL of human plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Ezetimibe-d4).
-
Extraction: Add 3 mL of extraction solvent (e.g., a mixture of Diethyl ether and Dichloromethane (70:30 v/v) or methyl tert-butyl ether) and vortex for 10 minutes.[5][6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[6]
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.[6]
-
Sample and Solvent Addition: In a centrifuge tube, add 200 µL of plasma, 20 µL of internal standard, and 780 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute.
-
Salt Addition: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shaking and Centrifugation: Shake vigorously and then centrifuge at high speed.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
Liquid Chromatography (LC) Conditions
-
HPLC System: A standard HPLC system capable of delivering reproducible gradients and flow rates.
-
Column: A reversed-phase C18 column is commonly used. Examples include Agilent Extend C18, Phenomenex Luna C18, and Zorbax C18.[1][2][4]
-
Mobile Phase: A mixture of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., water with 0.08% formic acid or 10 mM ammonium (B1175870) acetate).[1][4]
-
Isocratic Elution Example: Acetonitrile and water (0.08% formic acid) (70:30, v/v).[1]
-
Flow Rate: A typical flow rate is between 0.2 mL/min and 0.8 mL/min.[1][6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for both ezetimibe and its glucuronide metabolite.[1][5] Some methods may use positive ion mode for ezetimibe.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the LC-MS/MS analysis of ezetimibe and its glucuronide metabolite.
Caption: General workflow for LC-MS/MS analysis of Ezetimibe.
Caption: MRM fragmentation pathway for Ezetimibe and its glucuronide.
References
- 1. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Synthesis of Ezetimibe Phenolic Glucuronide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chemical synthesis of ezetimibe (B1671841) phenolic glucuronide, a primary and pharmacologically active metabolite of the cholesterol absorption inhibitor, ezetimibe. The synthesis is designed to produce a high-purity reference standard suitable for use in metabolic studies, pharmacokinetic assays, and as an impurity standard. The described protocol employs a modified Koenigs-Knorr reaction for the crucial glycosylation step, followed by a comprehensive deprotection and purification process. This application note includes detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Ezetimibe is a potent medication used to lower plasma cholesterol levels by inhibiting the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly and extensively metabolized in the intestine and liver to its primary active metabolite, ezetimibe phenolic glucuronide. This glucuronide conjugate is not only abundant but also exhibits greater potency in inhibiting cholesterol absorption than the parent drug.
The availability of a high-purity ezetimibe phenolic glucuronide reference standard is critical for the accurate quantification of the metabolite in biological matrices, for conducting in vitro and in vivo pharmacological and toxicological studies, and for the identification and quantification of impurities in ezetimibe drug products. This document outlines a robust and reproducible chemical synthesis protocol for obtaining this essential reference material.
Synthesis Pathway Overview
The synthetic strategy involves a two-step process:
-
Koenigs-Knorr Glycosylation: Ezetimibe is coupled with a protected glucuronic acid donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, in the presence of a suitable promoter.
-
Deprotection: The acetyl and methyl ester protecting groups on the glucuronic acid moiety are removed under basic conditions to yield the final ezetimibe phenolic glucuronide.
The overall reaction scheme is depicted below:
Figure 1. Workflow for the synthesis of ezetimibe phenolic glucuronide.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Ezetimibe | ≥98% | Commercially available |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Synthesis Grade | Commercially available |
| Cadmium Carbonate | Anhydrous, ≥98% | Commercially available |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Toluene (B28343) | Anhydrous, ≥99.8% | Commercially available |
| Celite® | Filtering Agent | Commercially available |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Commercially available |
| Methanol (MeOH) | HPLC Grade | Commercially available |
| Water | Deionized | In-house |
| Acetonitrile (ACN) | HPLC Grade | Commercially available |
| Formic Acid | ACS Reagent, ≥96% | Commercially available |
Step 1: Synthesis of Protected Ezetimibe Glucuronide (Koenigs-Knorr Glycosylation)
-
To a stirred suspension of ezetimibe (1.0 eq) and cadmium carbonate (2.0 eq) in a mixture of anhydrous dichloromethane and anhydrous toluene (1:1 v/v) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected ezetimibe glucuronide as a residue.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure protected ezetimibe glucuronide.
Step 2: Synthesis of Ezetimibe Phenolic Glucuronide (Deprotection)
-
Dissolve the purified protected ezetimibe glucuronide (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (5.0 eq) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by HPLC until all starting material is consumed.
-
Neutralize the reaction mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Lyophilize the remaining aqueous solution to obtain the crude ezetimibe phenolic glucuronide.
Purification of Ezetimibe Phenolic Glucuronide
Purify the crude product by preparative reverse-phase HPLC.
-
Column: C18, 10 µm, suitable dimensions for preparative scale.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% B over 30-40 minutes.
-
Detection: UV at an appropriate wavelength (e.g., 232 nm).
Collect the fractions containing the pure product, combine them, and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final ezetimibe phenolic glucuronide as a white solid.
Data Presentation
| Parameter | Protected Ezetimibe Glucuronide | Ezetimibe Phenolic Glucuronide |
| Molecular Formula | C37H37F2NO12 | C30H29F2NO9 |
| Molecular Weight | 729.68 g/mol | 585.55 g/mol |
| Typical Yield | 60-70% | 80-90% (after purification) |
| Appearance | White to off-white solid | White solid |
| Purity (by HPLC) | >95% | >98% |
Characterization of the Final Product
The identity and purity of the synthesized ezetimibe phenolic glucuronide reference standard should be confirmed by the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected m/z for the [M-H]⁻ ion is approximately 584.5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the glucuronide linkage at the phenolic hydroxyl group of ezetimibe.
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final, characterized reference standard.
Figure 2. Logical workflow from synthesis to certified reference standard.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of ezetimibe phenolic glucuronide reference standard. Adherence to these procedures will enable researchers and drug development professionals to obtain a high-purity material essential for various analytical and research applications in the pharmaceutical industry.
Application Note and Protocol for the Quantification of Ezetimibe and Ezetimibe Hydroxy Glucuronide in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the intestines, to its pharmacologically active metabolite, ezetimibe hydroxy glucuronide (also referred to as ezetimibe-glucuronide). Both ezetimibe and its glucuronide metabolite undergo enterohepatic recirculation, contributing to their prolonged therapeutic effect.[1][2] Given that both the parent drug and its major metabolite are active, it is crucial for pharmacokinetic and bioequivalence studies to simultaneously quantify both analytes in plasma.[1] This application note provides a detailed protocol for the simultaneous determination of ezetimibe and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[1][3][4][5][6][7][8]
Experimental Protocols
This section details a representative method for the quantification of ezetimibe and this compound in human plasma, based on methodologies reported in the scientific literature.
Materials and Reagents
-
Ezetimibe and this compound reference standards
-
Internal Standard (IS), e.g., Ezetimibe-d4 or Benzyl Paraben[2][3]
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Ammonium (B1175870) acetate
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or appropriate solvents for Liquid-Liquid Extraction (LLE) or QuEChERS kits.
Sample Preparation
The selection of a sample preparation method is critical for achieving high recovery and minimizing matrix effects. Three common techniques are summarized below.
2.2.1. Solid Phase Extraction (SPE) [4][5][7]
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
To 200 µL of plasma, add 10 µL of the internal standard working solution.
-
Mix the plasma sample with 300 µL of 0.2 M ammonium acetate-acetic acid buffer (pH 6.0) and vortex for 1 minute.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.2.2. Liquid-Liquid Extraction (LLE) [1][2][3]
-
To 1000 µL of plasma, add 50 µL of the internal standard solution.[3][9]
-
Add 2 mL of acetonitrile, vortex, and centrifuge at 4000 rpm for 5 minutes.[3][9]
-
Transfer the supernatant to a new tube containing 2 mL of 2 M MgSO4 and vortex.[3][9]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[3][9]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2.2.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [6]
-
This method offers a more environmentally friendly and rapid alternative to traditional LLE and SPE.[6]
-
The QuEChERS procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a salting-out step to induce phase separation.
-
The supernatant is then subjected to dispersive SPE for further cleanup before LC-MS/MS analysis.
-
This approach has been shown to reduce solvent usage by approximately 70% and sample preparation time to under 15 minutes.[6]
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of ezetimibe and this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Extend C18[4][5][7] | Zorbax XDB C8 (50 mm x 4.6 mm, 3.5 µm)[1][3] | Gemini C18 (50 x 2.0 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile:Water (0.08% Formic Acid) (70:30, v/v)[4][5][7] | Acetonitrile:0.5% Acetic Acid (45:55, v/v)[1] | Acetonitrile:0.1% Formic Acid (70:30, v/v)[2] |
| Flow Rate | 0.8 mL/min[4][5][7] | 1.0 mL/min[1] | 0.20 mL/min[2] |
| Column Temp. | Ambient | Not Specified | Not Specified |
| Injection Vol. | 10 µL | Not Specified | Not Specified |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for both analytes.[1][4][5][7][8] Some methods use positive mode for other co-analyzed compounds.[1][3][8] |
| MRM Transitions (m/z) | Ezetimibe: 408.4 → 271.0[2][4][5][7] this compound: 584.5 → 271.0[4][5][7] |
| Ion Source Temp. | ~650°C[2] |
| IonSpray Voltage | ~ -4500 V[2] |
Data Presentation
The following table summarizes the quantitative performance of various published methods.
Table 3: Method Validation Parameters
| Parameter | Ezetimibe | This compound | Reference |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.5 - 200 | [4][5][7] |
| 0.06 - 15 | 0.6 - 150 | [1][3] | |
| 0.050 - 20.351 | 1.001 - 300.880 | [6] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | [4][5][7] |
| 0.06 | 0.6 | [1][3] | |
| 0.050 | 1.001 | [6] | |
| Intra-day Precision (%CV) | ≤ 8.6 | ≤ 9.0 | [4][5] |
| < 12.5 | < 12.5 | [6] | |
| Inter-day Precision (%CV) | ≤ 12.8 | ≤ 8.7 | [4][5] |
| < 12.5 | < 12.5 | [6] | |
| Accuracy (%) | 85 - 115 | 85 - 115 | [6] |
| Extraction Recovery (%) | > 63.74 | > 63.74 | [6] |
| > 70 | > 85 | [3][9] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of ezetimibe and its glucuronide metabolite in plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. preprints.org [preprints.org]
- 4. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
Application Notes and Protocols for the Enzymatic Synthesis of Ezetimibe Hydroxy Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the enzymatic synthesis of ezetimibe (B1671841) hydroxy glucuronide, the primary active metabolite of the cholesterol absorption inhibitor, ezetimibe. The protocol leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs), enzymes central to drug metabolism. This method offers a biomimetic route to produce the metabolite for research purposes, including its use as an analytical standard or for further pharmacological studies. Detailed experimental procedures, data presentation, and workflow visualization are included to facilitate replication and application in a laboratory setting.
Introduction
Ezetimibe is a potent cholesterol absorption inhibitor that is extensively metabolized in the intestine and liver to its pharmacologically active form, ezetimibe hydroxy glucuronide (SCH 60663).[1][2][3][4] This biotransformation is primarily mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][3][4] Specifically, UGT1A1, UGT1A3, and UGT2B15 are responsible for the formation of the phenolic glucuronide of ezetimibe.[1][5] The enzymatic synthesis of this metabolite is a crucial tool for researchers, enabling the generation of a pure standard for analytical method development, pharmacokinetic studies, and in vitro pharmacological assays. This application note outlines a reproducible protocol for the synthesis, purification, and analysis of this compound.
Materials and Reagents
-
Ezetimibe
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Recombinant human UGT1A1, UGT1A3, or UGT2B15 (or pooled human liver/intestinal microsomes)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Saccharolactone
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (for SPE)
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is designed for a final reaction volume of 1 mL. Reactions can be scaled as needed.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
790 µL of 50 mM Potassium Phosphate Buffer (pH 7.4)
-
10 µL of 500 mM MgCl₂ (final concentration: 5 mM)
-
10 µL of 5 mg/mL Alamethicin in methanol (final concentration: 50 µg/mL)
-
10 µL of 200 mM Saccharolactone (final concentration: 2 mM)
-
50 µL of 1 mg/mL recombinant UGT enzyme or human liver microsomes (final protein concentration: 0.05 mg/mL)[4]
-
-
-
Pre-incubation:
-
Vortex the mixture gently and pre-incubate at 37°C for 5 minutes to activate the enzyme and permeabilize the microsomal vesicles.
-
-
Initiate the Reaction:
-
Add 10 µL of 10 mM Ezetimibe dissolved in methanol (final concentration: 100 µM).
-
Add 20 µL of 50 mM UDPGA (final concentration: 1 mM).[4]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours in a shaking water bath.[4]
-
-
Terminate the Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
-
Protein Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a clean tube for purification and analysis.
-
Purification by Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge:
-
Sequentially wash a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Load the Sample:
-
Load the supernatant from the enzymatic reaction onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar impurities.
-
-
Elute the Product:
-
Elute the this compound with 2 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of 50% acetonitrile in water for LC-MS/MS analysis.
-
Analysis by LC-MS/MS
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
The following table summarizes the expected quantitative data from the enzymatic synthesis and analysis of this compound.
| Parameter | Expected Value | Method of Determination |
| Enzyme Kinetics (Example with Human Intestinal Microsomes) | ||
| Vmax | 1.90 ± 0.08 nmol/mg/min[4] | Michaelis-Menten kinetics |
| Km | Varies by species and enzyme source | Michaelis-Menten kinetics |
| Reaction Yield | >80% | LC-MS/MS |
| Product Purity | >95% | LC-MS/MS |
| Mass Spectrometry Data | ||
| Ezetimibe [M-H]⁻ | m/z 408.4 | LC-MS/MS |
| This compound [M-H]⁻ | m/z 584.5 | LC-MS/MS |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the enzymatic synthesis and purification of this compound.
Caption: Workflow for the enzymatic synthesis, purification, and analysis of this compound.
Signaling Pathway of Ezetimibe Glucuronidation
The following diagram illustrates the enzymatic conversion of ezetimibe to its glucuronide metabolite.
Caption: Enzymatic conversion of ezetimibe to this compound by UGT enzymes.
Conclusion
This application note provides a comprehensive and detailed protocol for the enzymatic synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key metabolite for a variety of research applications. The use of recombinant UGT enzymes or liver microsomes provides a biologically relevant method for synthesis, and the described purification and analytical techniques ensure the generation of a high-purity product. The provided workflows and diagrams offer a clear visual guide to the experimental process and the underlying biochemical transformation.
References
- 1. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Ezetimibe Hydroxy Glucuronide from Human Plasma
Introduction
Ezetimibe (B1671841) is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly and extensively metabolized to ezetimibe hydroxy glucuronide (EZM-G), its major and pharmacologically active metabolite.[1][2][3][4] Accurate quantification of both ezetimibe and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological samples like plasma, leading to cleaner extracts and improved analytical sensitivity.[5] This application note provides a detailed protocol for the solid-phase extraction of ezetimibe and this compound from human plasma prior to their simultaneous determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes a reversed-phase SPE cartridge to retain the moderately nonpolar ezetimibe and the more polar this compound from a plasma sample. The analytes are first adsorbed onto the solid-phase sorbent while endogenous interferences such as proteins, salts, and phospholipids (B1166683) are washed away. The purified analytes are then eluted with an organic solvent. The resulting extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Ezetimibe and this compound reference standards
-
Internal Standard (IS), e.g., 4-hydroxychalcone (B181621) or deuterated ezetimibe (ezetimibe-d4)[3][6]
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid, 88%
-
Deionized water
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike the plasma samples with the internal standard solution.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a validated method for the simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma.[5][7]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Loading: Load 0.5 mL of the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Follow this with a wash using 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
-
Elution: Elute the retained analytes (ezetimibe and this compound) by passing 1 mL of methanol or acetonitrile through the cartridge. Collect the eluate in a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., acetonitrile-water with 0.08% formic acid, 70:30, v/v).[5] Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column (e.g., Agilent Extend C18) is suitable for the separation.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.08% or 0.1%) is commonly used.[3][5]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for both ezetimibe and this compound.[1][5]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification. The mass transitions are typically m/z 408.4 → 271.0 for ezetimibe and m/z 584.5 → 271.0 for this compound.[5]
Data Presentation
Table 1: Summary of Quantitative Data for Ezetimibe and this compound Analysis
| Parameter | Ezetimibe | This compound | Reference |
| Linearity Range | 0.1 - 20 ng/mL | 0.5 - 200 ng/mL | [5][7] |
| 0.06 - 15 ng/mL | 0.6 - 150 ng/mL | [1][8] | |
| 0.075 - 20 ng/mL (total) | - | [9] | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | [5] |
| 0.06 ng/mL | 0.6 ng/mL | [1][8] | |
| Within-run Precision (%RSD) | ≤ 8.6% | ≤ 9.0% | [5][10] |
| Between-run Precision (%RSD) | ≤ 12.8% | ≤ 8.7% | [5][10] |
| Extraction Recovery (SPE) | Not explicitly stated | >85% (compared to LLE) | [1] |
Mandatory Visualization
References
- 1. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Ezetimibe Hydroxy Glucuronide in Cell-Based Cholesterol Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia.[1][2][3] Upon oral administration, ezetimibe is rapidly and extensively metabolized in the intestine and liver to its pharmacologically active metabolite, ezetimibe hydroxy glucuronide (also referred to as ezetimibe-glucuronide).[3][4] This glucuronide metabolite is not only the major circulating form of the drug but is also more potent than the parent compound in inhibiting intestinal cholesterol uptake.[2][4][5] Both ezetimibe and its glucuronide metabolite exert their effects by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes in the small intestine.[1][2][6][7][8] By binding to NPC1L1, ezetimibe glucuronide prevents the internalization of cholesterol, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma cholesterol levels.[7][8]
These application notes provide detailed protocols for utilizing this compound in cell-based cholesterol uptake assays, offering a valuable tool for researchers studying cholesterol metabolism and developing novel cholesterol-lowering agents.
Mechanism of Action
This compound selectively inhibits cholesterol absorption at the small intestine's brush border.[1] The primary molecular target is the NPC1L1 protein.[2][6] The binding of ezetimibe glucuronide to NPC1L1 is a critical step that disrupts the normal process of cholesterol uptake.[8] This interaction is thought to lock NPC1L1 in a conformation that prevents the endocytosis of the NPC1L1-cholesterol complex, effectively blocking the entry of cholesterol into the enterocyte.[8]
Figure 1. Mechanism of action of this compound.
Quantitative Data
The potency of ezetimibe and its glucuronide metabolite in inhibiting cholesterol uptake can be quantified using various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Potency (IC50) in Cholesterol Uptake Assays
| Compound | Assay System | IC50 | Reference |
| Ezetimibe | In vitro cholesterol uptake by NPC1L1 | 3.86 µM | [8] |
| This compound | In vitro cholesterol uptake by NPC1L1 | 682 nM | [8] |
Table 2: Binding Affinity (KD) to NPC1L1
| Compound | Species | KD (nM) | Reference |
| This compound | Human | 220 | [6] |
| This compound | Rhesus Monkey | 40 | [6] |
| This compound | Rat | 540 | [6] |
| This compound | Mouse | 12,000 | [6] |
Experimental Protocols
Protocol 1: Cholesterol Uptake Assay in Caco-2 Cells
This protocol describes a method to measure the inhibition of cholesterol uptake by this compound in a human colon adenocarcinoma cell line (Caco-2), which is a well-established in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids
-
[3H]-cholesterol or NBD-cholesterol (fluorescent analog)
-
Sodium taurocholate
-
Phosphatidylcholine
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail (for [3H]-cholesterol) or fluorescence plate reader (for NBD-cholesterol)
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. For uptake experiments, seed cells in 24-well plates and grow until they form a confluent monolayer.
-
Preparation of Micellar Cholesterol: Prepare a stock solution of micellar cholesterol by dissolving [3H]-cholesterol or NBD-cholesterol, phosphatidylcholine, and sodium taurocholate in a suitable solvent and then evaporating the solvent under nitrogen. Resuspend the lipid film in serum-free DMEM to the desired final concentration.
-
Inhibitor Treatment: Wash the confluent Caco-2 cell monolayers twice with warm PBS. Pre-incubate the cells with varying concentrations of this compound in serum-free DMEM for 2 hours at 37°C.[9]
-
Cholesterol Uptake: After the pre-incubation period, add the micellar cholesterol solution to each well and incubate for an additional 2 hours at 37°C.[9]
-
Washing: Remove the micellar solution and wash the cells three times with ice-cold PBS to stop the uptake and remove any non-internalized cholesterol.
-
Cell Lysis: Lyse the cells by adding a suitable cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification:
-
For [3H]-cholesterol: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
For NBD-cholesterol: Transfer the cell lysate to a black 96-well plate and measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Normalize the cholesterol uptake to the total protein content in each well. Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the Caco-2 cholesterol uptake assay.
Protocol 2: Cholesterol Uptake Assay in HEK293 Cells Overexpressing NPC1L1
This protocol utilizes Human Embryonic Kidney 293 (HEK293) cells transiently or stably overexpressing the human NPC1L1 protein. This system provides a more direct way to study the specific role of NPC1L1 in cholesterol uptake and its inhibition by this compound.
Materials:
-
HEK293 cells
-
Expression vector containing human NPC1L1 cDNA
-
Transfection reagent
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
[3H]-cholesterol or NBD-cholesterol
-
Sodium taurocholate
-
This compound
-
PBS
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For transient transfection, seed cells in 24-well plates and transfect with the NPC1L1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression. Mock-transfected cells (transfected with an empty vector) should be used as a negative control.
-
Cholesterol Depletion (Optional but Recommended): To enhance NPC1L1 localization to the plasma membrane, you can pre-incubate the cells in a cholesterol-depleting medium for 1 hour.[7]
-
Inhibitor Treatment: Wash the cells with warm PBS. Pre-incubate the cells with various concentrations of this compound in serum-free DMEM for 30 minutes at 37°C.[7]
-
Cholesterol Uptake: Prepare micellar cholesterol as described in Protocol 1. Add the micellar solution to the cells and incubate for 1-2 hours at 37°C.
-
Washing: Remove the uptake medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the amount of internalized cholesterol as described in Protocol 1.
-
Data Analysis: Normalize the cholesterol uptake to the protein concentration of the cell lysate. Subtract the background uptake observed in mock-transfected cells to determine the NPC1L1-specific uptake. Calculate the percentage of inhibition and the IC50 value for this compound.
Conclusion
This compound is a critical molecule for studying the mechanisms of intestinal cholesterol absorption. The provided protocols for cell-based cholesterol uptake assays using Caco-2 and NPC1L1-overexpressing HEK293 cells offer robust and reliable methods for quantifying the inhibitory activity of this compound and for screening novel inhibitors of cholesterol transport. The quantitative data presented underscores the high potency of the glucuronidated metabolite of ezetimibe, making it an essential tool for researchers in the field of lipid metabolism and cardiovascular drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ezetimibe potently inhibits cholesterol absorption but does not affect acute hepatic or intestinal cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of dimeric human NPC1L1 provide insight into mechanisms for cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ezetimibe-Hydroxy Glucuronide in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. It primarily acts by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. Following oral administration, ezetimibe undergoes extensive first-pass metabolism, mainly in the intestine and liver, to form its pharmacologically active phenolic glucuronide metabolite (SCH 60663). This major metabolite is more potent in inhibiting cholesterol absorption than the parent drug.
In addition to the major phenolic glucuronide, a minor metabolite, Ezetimibe-hydroxy glucuronide (also known as the benzylic glucuronide or SCH 488128), is formed. This metabolite is generated through the direct glucuronidation of the benzylic hydroxyl group on the ezetimibe molecule. While the phenolic glucuronidation is mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3, the formation of Ezetimibe-hydroxy glucuronide is exclusively catalyzed by UGT2B7.[1][2] This specificity makes the formation of Ezetimibe-hydroxy glucuronide a valuable in vitro tool for assessing the activity of the UGT2B7 enzyme, which is involved in the metabolism of various drugs and endogenous compounds.
These application notes provide detailed protocols for in vitro studies of ezetimibe metabolism, with a specific focus on the formation of Ezetimibe-hydroxy glucuronide as a selective probe for UGT2B7 activity.
Signaling and Metabolic Pathways
Ezetimibe Mechanism of Action and Metabolism
Ezetimibe exerts its cholesterol-lowering effect by binding to the NPC1L1 protein on the brush border of enterocytes, thereby inhibiting the absorption of dietary and biliary cholesterol.[3][4] Once absorbed, ezetimibe is rapidly metabolized via glucuronidation at two primary sites. The major pathway involves the glucuronidation of the phenolic hydroxyl group, primarily by UGT1A1 and UGT1A3, to form the active metabolite, Ezetimibe-phenolic glucuronide. A minor pathway involves the glucuronidation of the benzylic hydroxyl group, exclusively by UGT2B7, to form Ezetimibe-hydroxy glucuronide.[1][2]
Figure 1. Ezetimibe's mechanism of action and metabolic pathways.
Data Presentation
Table 1: Enzyme Kinetics of Ezetimibe Glucuronidation in Intestinal Microsomes from Various Species
This table summarizes the Michaelis-Menten kinetic parameters for the overall formation of Ezetimibe glucuronide (primarily the phenolic glucuronide) in intestinal microsomes. This data is crucial for understanding species differences in the presystemic metabolism of ezetimibe.
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Rat | 2.40 ± 0.15 | 4.10 ± 1.03 | 0.58 ± 0.01 |
| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.01 |
| Monkey | 3.87 ± 0.22 | 8.01 ± 1.60 | 0.47 ± 0.02 |
| Dog | 1.19 ± 0.06 | 2.59 ± 0.64 | 2.17 ± 0.01 |
| Data adapted from a study on species differences in ezetimibe glucuronidation.[2] |
Table 2: Qualitative Comparison of Ezetimibe Glucuronide Metabolites
This table provides a qualitative comparison of the two primary glucuronide metabolites of ezetimibe, highlighting their significance in drug metabolism studies.
| Feature | Ezetimibe-phenolic glucuronide (SCH 60663) | Ezetimibe-hydroxy glucuronide (SCH 488128) |
| Metabolic Site | Phenolic hydroxyl group | Benzylic hydroxyl group |
| Relative Abundance | Major metabolite | Minor (trace) metabolite[1][2] |
| Pharmacological Activity | Active (more potent than parent drug) | Not reported to be significantly active |
| Primary UGT Isoforms | UGT1A1, UGT1A3, UGT2B15[1][2] | UGT2B7 (exclusive)[1][2] |
| Utility in In Vitro Studies | Assessment of overall glucuronidation capacity | Specific marker for UGT2B7 activity |
Experimental Protocols
Protocol 1: In Vitro Glucuronidation of Ezetimibe in Human Liver Microsomes (HLM)
This protocol describes a typical in vitro experiment to determine the formation of Ezetimibe-phenolic glucuronide and Ezetimibe-hydroxy glucuronide using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Ezetimibe
-
Ezetimibe-phenolic glucuronide (analytical standard)
-
Ezetimibe-hydroxy glucuronide (analytical standard)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
Figure 2. Workflow for in vitro ezetimibe glucuronidation assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Ezetimibe in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of Alamethicin in a suitable solvent.
-
Prepare the incubation buffer: 100 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Incubation Setup (per well/tube):
-
In a 96-well plate or microcentrifuge tube, add the following in order:
-
Tris-HCl buffer with MgCl₂.
-
Human Liver Microsomes (final protein concentration typically 0.1-1.0 mg/mL).
-
Alamethicin (to activate UGTs, typically 25-50 µg/mg microsomal protein).
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C to activate the microsomes.
-
Add the Ezetimibe stock solution to achieve the desired final substrate concentration (e.g., 1-100 µM).
-
Initiate the reaction by adding the UDPGA stock solution (final concentration typically 1-5 mM). The final incubation volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Ezetimibe, Ezetimibe-phenolic glucuronide, and Ezetimibe-hydroxy glucuronide.
-
Prepare standard curves for each analyte in the appropriate matrix to allow for accurate quantification.
-
Protocol 2: Reaction Phenotyping to Confirm UGT2B7-Mediated Formation of Ezetimibe-Hydroxy Glucuronide
This protocol uses a panel of recombinant human UGT enzymes to identify the specific isoforms responsible for the formation of the two glucuronide metabolites.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
All other reagents as listed in Protocol 1.
Procedure:
-
Follow the general procedure outlined in Protocol 1, with the following modifications:
-
In the incubation setup, replace the Human Liver Microsomes with individual recombinant UGT enzymes at an appropriate concentration.
-
Incubate Ezetimibe with each UGT isoform separately.
-
Include a positive control substrate for each UGT isoform to ensure enzyme activity.
-
Analyze the formation of both Ezetimibe-phenolic glucuronide and Ezetimibe-hydroxy glucuronide in the incubations with each UGT isoform.
Expected Outcome:
-
Significant formation of Ezetimibe-phenolic glucuronide will be observed in incubations with UGT1A1, UGT1A3, and UGT2B15.
-
Formation of Ezetimibe-hydroxy glucuronide will be observed exclusively in the incubation with UGT2B7, confirming its role as a specific catalyst for this metabolic pathway.
Conclusion
The in vitro metabolism of ezetimibe presents a valuable model for studying glucuronidation reactions. The formation of the minor metabolite, Ezetimibe-hydroxy glucuronide, serves as a highly specific and useful tool for probing the activity of the UGT2B7 isoform in various in vitro systems. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug metabolism and development to design, execute, and interpret studies involving ezetimibe and its metabolites. Accurate characterization of these metabolic pathways is essential for understanding the drug's disposition, potential drug-drug interactions, and inter-individual variability in response.
References
Application Notes and Protocols for the Analysis of Ezetimibe Hydroxy Glucuronide and its Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of ezetimibe (B1671841) and its primary active metabolite, ezetimibe hydroxy glucuronide (ezetimibe-glucuronide), in biological matrices. Protocols for sample preparation, LC-MS/MS analysis, and chiral separation of isomers are outlined to support pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
Metabolic Pathway of Ezetimibe
Ezetimibe undergoes extensive first-pass metabolism, primarily in the intestine and liver, to form its pharmacologically active phenolic glucuronide metabolite.[1][2] This conjugation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being the major isoforms involved.[3][4] The resulting ezetimibe-glucuronide (B19564) is then subject to enterohepatic recirculation, contributing to its long half-life.[2]
Caption: Metabolic pathway of ezetimibe to its active glucuronide metabolite.
Quantitative Analysis of Ezetimibe and Ezetimibe-Glucuronide by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ezetimibe and ezetimibe-glucuronide in biological samples such as human plasma.[5][6]
Summary of LC-MS/MS Method Parameters
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Reference |
| Linearity Range | 0.1 - 20 ng/mL | 0.5 - 200 ng/mL | [5] |
| 0.075 - 20 ng/mL | 1 - 200 ng/mL (as total ezetimibe) | [6] | |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | [5] |
| 0.075 ng/mL | 1 ng/mL (as total ezetimibe) | [6] | |
| Ionization Mode | Negative ESI | Negative ESI | [5][6] |
| MRM Transition | m/z 408.4 → 271.0 | m/z 584.5 → 271.0 | [5] |
| Within-run Precision (%RSD) | ≤ 8.6% | ≤ 9.0% | [5] |
| Between-run Precision (%RSD) | ≤ 12.8% | ≤ 8.7% | [5] |
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This protocol describes a method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide in human plasma.[5]
2.2.1. Materials and Reagents
-
Ezetimibe and Ezetimibe-Glucuronide analytical standards
-
Internal Standard (IS), e.g., a deuterated analog
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
-
Thaw plasma samples to room temperature.
-
Spike a known volume of plasma (e.g., 200 µL) with the internal standard solution.
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes of interest with a strong solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
2.2.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent
-
Column: Agilent Extend C18 (e.g., 2.1 x 50 mm, 3.5 µm)[5]
-
Mobile Phase: Acetonitrile : Water with 0.08% Formic Acid (70:30, v/v)[5]
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
Chiral Separation of Ezetimibe and its Isomers
Ezetimibe has three chiral centers, leading to the possibility of eight stereoisomers.[7] The analysis of these isomers is crucial for quality control and to understand their pharmacological and toxicological profiles.
Summary of Chiral HPLC Method for Ezetimibe Isomers
| Parameter | Condition | Reference |
| Stationary Phase | Chiralpak AS-H (amylose-based) | [8] |
| Mobile Phase | n-Hexane : Ethanol : 2-Propanol : Trifluoroacetic Acid (84:12:4:0.1, v/v/v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 230 nm | [9] |
| Resolution between Enantiomers | > 2.0 | [8] |
Experimental Protocol: Chiral HPLC for Ezetimibe Isomers
This protocol is for the enantioselective separation of ezetimibe and its (R)-enantiomer.[8]
3.2.1. Materials and Reagents
-
Ezetimibe and its enantiomer analytical standards
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (ACS grade)
3.2.2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent with UV detector
-
Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: n-Hexane : Ethanol : 2-Propanol : Trifluoroacetic Acid (84:12:4:0.1, v/v/v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[9]
-
Injection Volume: 10 µL
3.2.3. Sample Preparation
-
Prepare a stock solution of the ezetimibe sample in the mobile phase.
-
Prepare working standards of the desired enantiomers for peak identification and quantification.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Proposed Protocol for Chiral Separation of Ezetimibe-Glucuronide Isomers
3.3.1. Approach
Due to the increased polarity of the glucuronide metabolite, a reversed-phase chiral stationary phase is likely to be more successful. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown good enantioselectivity for a wide range of compounds.
3.3.2. Proposed Chromatographic Conditions
-
HPLC System: UPLC/UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass identification.
-
Column: Chiralpak AS-RH (reversed-phase amylose-based) or a similar reversed-phase chiral column.
-
Mobile Phase: A gradient elution may be necessary.
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Start with a higher percentage of A and gradually increase B.
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 25 - 40 °C (to be optimized)
-
Detection: MS/MS in negative ESI mode, monitoring the transition m/z 584.5 → 271.0 for each potential isomer peak.
3.3.3. Method Development and Validation
-
Inject a standard of ezetimibe-glucuronide (which will be a mixture of diastereomers if synthesized from racemic ezetimibe) to screen for separation on the chosen chiral column.
-
Optimize the mobile phase composition (organic modifier, additive) and gradient profile to achieve baseline separation of the isomers.
-
Validate the method for specificity, linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Caption: Proposed workflow for chiral separation of ezetimibe-glucuronide isomers.
References
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]
Troubleshooting & Optimization
Ezetimibe Hydroxy Gluronide LC-MS/MS Analysis: Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of ezetimibe (B1671841) and its primary active metabolite, ezetimibe hydroxy glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the LC-MS/MS analysis of this compound?
The primary challenges in analyzing this compound by LC-MS/MS include its high polarity, which can lead to poor retention on reversed-phase columns and low extraction efficiency with traditional liquid-liquid extraction (LLE) solvents. Additionally, matrix effects from plasma components can suppress or enhance the analyte signal, impacting accuracy and precision. Ensuring the stability of the glucuronide conjugate during sample storage and processing is also a critical consideration.
Q2: Which ionization mode is best for ezetimibe and its glucuronide metabolite?
Ezetimibe and this compound are most effectively ionized in negative electrospray ionization (ESI) mode.[1][2][3][4] The deprotonated molecules [M-H]⁻ provide sensitive and specific precursor ions for MS/MS analysis. For ezetimibe, the precursor ion is typically m/z 408.4, and for this compound, it is m/z 584.5.
Q3: What type of internal standard (IS) is recommended for this analysis?
A stable isotope-labeled internal standard, such as ezetimibe-d4, is highly recommended.[5][6] This type of IS will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. If a stable isotope-labeled IS is unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used, such as 4-hydroxychalcone (B181621) or benzyl (B1604629) paraben.[1][2][3]
Q4: How can I quantify "total ezetimibe"?
To measure total ezetimibe (the sum of the parent drug and its glucuronide metabolite), an enzymatic hydrolysis step using β-glucuronidase is required to convert the this compound back to ezetimibe.[3][5] Following the hydrolysis, the total amount of ezetimibe is quantified. It is crucial to optimize the hydrolysis conditions (e.g., pH, temperature, incubation time, and enzyme concentration) to ensure complete conversion.
Troubleshooting Guide
Low Analyte Recovery
Problem: I am experiencing low recovery of this compound during sample preparation.
Possible Causes & Solutions:
-
Inappropriate Extraction Technique: Due to its high polarity, ezetimibe glucuronide is not efficiently extracted by non-polar organic solvents typically used in LLE.
-
Solution 1: Solid Phase Extraction (SPE): SPE is an effective technique for extracting both ezetimibe and its glucuronide metabolite.[7]
-
Solution 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique improves the extraction efficiency of polar analytes from polar matrices.[1][2] It involves protein precipitation with a water-miscible solvent like acetonitrile (B52724), followed by the addition of a salt solution (e.g., magnesium sulfate) to induce phase separation.[1][2]
-
Solution 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has also been successfully applied for the extraction of ezetimibe and its glucuronide, offering a rapid and environmentally friendly alternative.[8]
-
-
Suboptimal pH: The pH of the sample can influence the extraction efficiency.
-
Solution: Adjusting the pH of the plasma sample before extraction can improve recovery. For example, acidification of the plasma is often performed prior to LLE.
-
Poor Peak Shape and Chromatography
Problem: My chromatographic peaks for this compound are broad or tailing.
Possible Causes & Solutions:
-
Inadequate Chromatographic Retention: The high polarity of the glucuronide can lead to poor retention on standard C18 columns.
-
Solution 1: Column Selection: Employ a column with a different stationary phase, such as a C8 column or one designed for polar analytes.[1][2]
-
Solution 2: Mobile Phase Optimization: Adjust the mobile phase composition. Using a lower percentage of organic solvent or incorporating an acidic modifier (e.g., formic acid or acetic acid) can improve retention and peak shape.[1][2]
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column.
-
Solution: Adding a small amount of a competing agent to the mobile phase, such as an amine, can sometimes mitigate these interactions.
-
Inconsistent Results and High Variability
Problem: I am observing high variability in my results between injections.
Possible Causes & Solutions:
-
Matrix Effects: Endogenous components in the plasma can co-elute with the analyte and interfere with its ionization.
-
Solution 1: Improve Sample Cleanup: Utilize a more rigorous sample preparation method like SPE or SALLE to remove interfering matrix components.[1][2]
-
Solution 2: Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the analyte from the interfering components.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[5][6]
-
-
Analyte Instability: Ezetimibe and its glucuronide may be unstable under certain conditions.
-
Solution 1: Storage Conditions: Ensure plasma samples are stored at -70°C or lower.[5]
-
Solution 2: Sample Processing: Keep samples on ice during processing and minimize the time between thawing and analysis.
-
Solution 3: Autosampler Stability: Verify the stability of the processed samples in the autosampler over the duration of the analytical run. Ezetimibe has shown lability in neutral and alkaline hydrolytic conditions.[9]
-
Experimental Protocols
Sample Preparation using Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a method for the simultaneous quantification of ezetimibe and this compound in human plasma.[1][2]
-
Thaw frozen plasma samples to room temperature.
-
To 1000 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 2 mL of acetonitrile and vortex for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube containing 2 mL of 2 M Magnesium Sulfate (MgSO₄) and vortex.
-
Centrifuge at 4000 rpm at 0°C for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of ezetimibe and its glucuronide metabolite.
| Parameter | Ezetimibe | This compound |
| Ionization Mode | ESI Negative[1][2][3] | ESI Negative[1][2][3] |
| Precursor Ion (m/z) | 408.4 | 584.5 |
| Product Ion (m/z) | 271.0 | 271.0 |
| LC Column | Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm)[1][2] or Agilent Extend C18 | Zorbax XDB C8 (50 mm × 4.6 mm, 3.5 µm)[1][2] or Agilent Extend C18 |
| Mobile Phase | Acetonitrile and 0.5% acetic acid solution[1][2] or Acetonitrile and 0.08% formic acid in water | Acetonitrile and 0.5% acetic acid solution[1][2] or Acetonitrile and 0.08% formic acid in water |
Quantitative Data Summary
The following table presents a summary of linearity ranges and lower limits of quantification (LLOQ) from various published methods for easy comparison.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ezetimibe | 0.06 - 15 | 0.06 | [2] |
| This compound | 0.6 - 150 | 0.6 | [2] |
| Ezetimibe | 0.1 - 20 | Not Specified | |
| This compound | 0.5 - 200 | Not Specified | |
| Total Ezetimibe | 4.00 - 400.00 | 4.00 | [5] |
| Ezetimibe | 0.050 - 20.351 | 0.050 | [8] |
| This compound | 1.001 - 300.880 | 1.001 | [8] |
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for Ezetimibe Glucuronide LC-MS/MS analysis.
Caption: SALLE sample preparation workflow for Ezetimibe Glucuronide analysis.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ezetimibe Hydroxy Glucuronide Stability in Frozen Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ezetimibe (B1671841) hydroxy glucuronide in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of ezetimibe glucuronide in plasma samples?
A1: The stability of ezetimibe glucuronide, a phenolic glucuronide, is generally considered to be relatively stable. However, like many metabolites, its stability can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation.[1][2] It is crucial to maintain samples at low temperatures during collection, processing, and storage.
-
pH: While phenolic glucuronides are more stable than acyl glucuronides, significant deviations from the optimal pH range can still lead to hydrolysis. It is generally recommended to maintain a slightly acidic pH (around 4-5) for glucuronide stability.[1]
-
Enzymatic Activity: Endogenous enzymes in plasma, such as β-glucuronidases, can potentially cleave the glucuronide moiety, reverting the metabolite back to the parent drug, ezetimibe. Proper and prompt freezing is essential to minimize enzymatic activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can impact analyte stability.[3] It is advisable to minimize the number of freeze-thaw cycles.
Q2: What are the recommended storage temperatures for plasma samples containing ezetimibe glucuronide to ensure long-term stability?
A2: For long-term storage of plasma samples containing ezetimibe and its glucuronide metabolite, temperatures of -70°C or -80°C are recommended.[4][5][6] Studies have demonstrated stability for at least 36 to 40 days at these temperatures.[5][6] While storage at -20°C is also utilized, stability data suggests that ultra-low temperatures provide more reliable long-term preservation.[4]
Q3: How many freeze-thaw cycles can plasma samples containing ezetimibe glucuronide undergo without significant degradation?
A3: Ezetimibe and its glucuronide metabolite have been shown to be stable for at least three freeze-thaw cycles without compromising sample integrity.[5][6][7] However, it is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the entire sample.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ezetimibe glucuronide in frozen plasma samples.
Issue 1: Lower than expected concentrations of ezetimibe glucuronide.
| Possible Cause | Troubleshooting Step |
| Degradation during sample handling and processing | Review the sample collection and processing protocol. Ensure immediate cooling of blood samples, rapid separation of plasma, and prompt freezing.[1] |
| Improper storage temperature | Verify that samples have been consistently stored at -70°C or -80°C. Check temperature logs of the storage freezer. |
| Multiple freeze-thaw cycles | Inquire about the history of the samples to determine the number of freeze-thaw cycles they have undergone. If more than three, consider re-analyzing samples from a different aliquot that has not been thawed previously. |
| Enzymatic degradation | While less common for phenolic glucuronides, consider the possibility of enzymatic activity if samples were not handled promptly. |
Issue 2: High variability in ezetimibe glucuronide concentrations between replicate analyses.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample thawing | Standardize the thawing procedure. Thaw samples consistently, for example, in a room temperature water bath until just thawed, then immediately place on ice.[3] |
| Autosampler instability | Evaluate the stability of the processed samples in the autosampler. If degradation is observed, consider using a cooled autosampler or reducing the run time. |
| Inconsistent timing of analytical procedure | Ensure that the time between sample preparation and injection into the analytical instrument is consistent for all samples. |
Quantitative Data Summary
The following tables summarize the stability of ezetimibe and its glucuronide metabolite in human plasma under various conditions as reported in the literature.
Table 1: Long-Term Stability of Ezetimibe and Ezetimibe Glucuronide in Frozen Plasma
| Analyte | Storage Temperature | Duration | Stability Outcome |
| Total Ezetimibe | -80°C | 40 days | Stable |
| Ezetimibe | -70 ± 5°C | 36 days | Stable |
| Total Ezetimibe | -70°C | 12.58 days | Stable |
| Total Ezetimibe | -20°C | 12.61 days | Stable |
Table 2: Freeze-Thaw Stability of Ezetimibe and Ezetimibe Glucuronide in Human Plasma
| Analyte | Number of Cycles | Storage Temperature Between Cycles | Stability Outcome |
| Total and Free Ezetimibe | 3 | Not Specified | Stable |
| Ezetimibe | 3 | Not Specified | Stable |
| Ezetimibe | 6 | -70°C | Stable |
Table 3: Short-Term/Bench-Top Stability of Ezetimibe and Ezetimibe Glucuronide in Human Plasma
| Analyte | Condition | Duration | Stability Outcome |
| Total and Free Ezetimibe | Room Temperature | 6 hours | Stable |
| Ezetimibe | Ambient Temperature | 6 hours | Stable |
| Ezetimibe | Ambient Temperature (25°C) | 19 hours | Stable |
| Total Ezetimibe | 10°C | Not Specified | Stable |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Obtain a pool of human plasma and spike it with known concentrations of ezetimibe and ezetimibe glucuronide at low and high quality control (QC) levels.
-
Aliquoting: Aliquot the spiked plasma into multiple vials to avoid freeze-thaw cycles of the bulk sample.
-
Baseline Analysis: Immediately after preparation, analyze a set of aliquots (n=3 or more) to establish the baseline concentration (T=0).
-
Storage: Store the remaining aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6 months), retrieve a set of aliquots from each storage temperature.
-
Sample Analysis: Thaw the samples under controlled conditions, process them, and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).[8][9]
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike human plasma with low and high QC concentrations of ezetimibe and ezetimibe glucuronide.
-
Aliquoting: Aliquot the spiked plasma into appropriate vials.
-
Freeze-Thaw Cycles:
-
Sample Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.
-
Data Evaluation: Compare the concentrations of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the deviation is within acceptable limits (typically ±15%).
Visualizations
Caption: Experimental workflow for assessing the stability of ezetimibe glucuronide.
Caption: Troubleshooting decision tree for low ezetimibe glucuronide concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Ezetimibe Hydroxy Glucuronide Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of ezetimibe (B1671841) and its metabolites, with a specific focus on ezetimibe hydroxy glucuronide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways of ezetimibe?
A1: Ezetimibe is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[1][2] The primary degradation pathways involve the hydrolysis of the β-lactam ring and other rearrangements. Under alkaline conditions, ezetimibe is particularly labile and can degrade into multiple products.[3][4]
Q2: Is there specific information on the degradation of this compound?
A2: Currently, there is limited direct research on the forced degradation of this compound. This compound is a minor metabolite of ezetimibe.[5] Most stability-indicating methods and forced degradation studies have been performed on the parent drug, ezetimibe.[1][2][3][6]
Q3: What are the expected degradation pathways for this compound?
A3: Based on the known degradation of ezetimibe and the general chemical properties of glucuronide conjugates, the degradation of this compound would likely involve two main pathways:
-
Hydrolysis of the Glucuronide Bond: The ether linkage of the glucuronide is susceptible to hydrolysis, especially under acidic conditions, which would release ezetimibe and glucuronic acid.
-
Degradation of the Aglycone (Ezetimibe) Moiety: The ezetimibe portion of the molecule would be expected to undergo similar degradation to the parent drug, including hydrolysis of the β-lactam ring, particularly under basic conditions.
Q4: How can I obtain this compound for my experiments?
A4: this compound is available commercially from various chemical suppliers as a reference standard.[5][7] For larger quantities, custom synthesis may be required.[7]
Troubleshooting Guides
Problem 1: Difficulty in separating this compound from its potential degradation products.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Experiment with different solvent ratios (e.g., acetonitrile (B52724) and water/buffer), pH, and buffer types (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer). A gradient elution may be necessary to achieve optimal separation.[8]
-
Select an Appropriate Column: A high-resolution column, such as a C18 or C8 with a smaller particle size, can improve peak separation.[1]
-
Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes enhance resolution.
-
Employ a Stability-Indicating Method: Develop and validate a stability-indicating HPLC or UPLC method specifically for ezetimibe and its glucuronide metabolites.[2][8]
-
Problem 2: Unexpected peaks observed during the analysis of this compound.
-
Possible Cause 1: Degradation of the analyte in the analytical solution.
-
Troubleshooting Steps:
-
Solution Stability: Assess the stability of this compound in the chosen solvent over time.[1] It is known that ezetimibe can degrade in acetonitrile when stored in glass HPLC vials due to alkaline impurities leached from the glass.
-
Use of Plastic Vials: Consider using polypropylene (B1209903) vials to minimize base-catalyzed degradation.
-
-
Possible Cause 2: Contamination from the sample matrix or reagents.
-
Troubleshooting Steps:
-
Blank Injections: Run blank injections of the solvent and sample matrix to identify any interfering peaks.
-
High-Purity Solvents: Ensure the use of high-purity, HPLC-grade solvents and reagents.
-
Problem 3: Incomplete enzymatic hydrolysis of this compound.
-
Possible Cause: Suboptimal reaction conditions for the β-glucuronidase enzyme.
-
Troubleshooting Steps:
-
Enzyme Source and Concentration: Different sources of β-glucuronidase (e.g., from Helix pomatia or E. coli) have varying efficiencies.[9] Optimize the enzyme concentration to ensure complete hydrolysis.
-
pH and Buffer: The pH of the reaction buffer is critical for enzyme activity. Ensure the pH is optimal for the specific enzyme being used.
-
Temperature and Incubation Time: Optimize the incubation temperature and time to allow for complete cleavage of the glucuronide bond.
-
Substrate Concentration: High concentrations of the glucuronide conjugate can inhibit enzyme activity. If necessary, dilute the sample.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Ezetimibe
| Stress Condition | Reagents and Conditions | Percentage Degradation of Ezetimibe | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~10.71% | [1] |
| 50% methanolic 0.1N HCl at 60°C for 120 min | ~71.3% (3 degradants) | [3] | |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~1.06% | [1] |
| 50% methanolic 0.1 N NaOH at 60°C for 30 min | Complete (5 degradants) | [3] | |
| 0.1 N NaOH at 80°C for 30 min | ~43.94% | [10] | |
| Oxidative | 30% v/v H₂O₂ at 80°C for 2 hours | ~1.37% | [1] |
| Thermal | 70°C for 48 hours | ~8.25% | [1] |
| Photolytic | Exposure to UV light | ~2.49% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation of Ezetimibe
This protocol is based on a typical forced degradation study for the parent drug, ezetimibe, and can be adapted for studying this compound.
-
Preparation of Stock Solution: Prepare a stock solution of ezetimibe (or this compound) in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[10]
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 30 minutes to 2 hours).[10] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to the desired concentration for analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at 80°C for a specified period (e.g., 30 minutes to 2 hours).[10] After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature or heat at 80°C for a specified period.[10] Dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 70-80°C) for an extended period (e.g., 48 hours).[1] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for a specified duration. Analyze the solution by HPLC.[1]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method.[6]
Visualizations
Caption: Metabolism of ezetimibe and proposed degradation pathways.
Caption: Workflow for a forced degradation study.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. covachem.com [covachem.com]
- 10. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of Rosuvastatin and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of Ezetimibe Hydroxy Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the enzymatic synthesis of ezetimibe (B1671841) hydroxy glucuronide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low yields of ezetimibe hydroxy glucuronide in our reaction. What are the potential causes and solutions?
A1: Low yield is a common issue in the enzymatic synthesis of ezetimibe glucuronide. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Poor Substrate Solubility: Ezetimibe is poorly soluble in aqueous buffers, which can severely limit the reaction rate.[1][2][3]
-
Solution: Dissolve ezetimibe in an organic solvent such as ethanol (B145695), DMSO, or DMF before adding it to the reaction buffer.[2][4] For maximum solubility in aqueous buffers, it is recommended to first dissolve ezetimibe in ethanol and then dilute it with the aqueous buffer of choice.[2] For example, a solubility of approximately 0.2 mg/ml can be achieved in a 1:4 solution of ethanol:PBS (pH 7.2).[2]
-
-
Suboptimal Enzyme Activity: The catalytic activity of the UDP-glucuronosyltransferase (UGT) enzyme is critical.
-
Solution: Ensure the enzyme is properly stored and handled to maintain its activity. Verify the optimal pH and temperature for the specific UGT isoform being used. While ezetimibe glucuronidation does not vary significantly with pH changes from 7.4, the optimal pH for the enzyme itself should be considered.[5] A typical incubation temperature is 37°C.[6]
-
-
Insufficient Cofactor (UDPGA): Uridine 5'-diphosphoglucuronic acid (UDPGA) is an essential and costly cofactor for the glucuronidation reaction.[7]
-
Solution: Ensure an adequate concentration of UDPGA is present in the reaction mixture. To reduce costs and maintain a sufficient supply, consider implementing a UDPGA regeneration system.[7]
-
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity.
-
Solution: Review all components of your reaction mixture for potential inhibitors of UGT enzymes. For instance, high concentrations of bile acids have been shown to inhibit UGTs.[8]
-
Q2: Besides the desired this compound, we are detecting a significant amount of a byproduct. What is this byproduct and how can we minimize its formation?
A2: In the enzymatic glucuronidation of ezetimibe, two primary glucuronide isomers can be formed. The major, desired product is the phenolic glucuronide (this compound).[9][10][11] However, a benzylic glucuronide can also be formed as a byproduct.[9][10]
-
Cause: The formation of these two isomers is dependent on the specific UGT enzymes present. UGT1A1, UGT1A3, and UGT2B15 are primarily responsible for the formation of the desired phenolic glucuronide, while UGT2B7 exclusively forms the benzylic glucuronide byproduct.[9][10]
-
Solution: To minimize the formation of the benzylic glucuronide, use a purified UGT isoform known to selectively produce the phenolic glucuronide, such as recombinant human UGT1A1 or UGT1A3.[9][10][12] If using a mixture of enzymes, such as liver microsomes, some level of byproduct formation is expected.
Q3: The reaction starts well but seems to stop before all the ezetimibe is consumed. What could be causing this reaction arrest?
A3: Premature reaction arrest can be due to several factors:
-
Enzyme Instability: UGT enzymes can lose activity over the course of the reaction, especially under suboptimal conditions.
-
Solution: Optimize the reaction conditions (pH, temperature) to ensure enzyme stability. Consider the use of stabilizing agents if necessary.
-
-
Cofactor Depletion: As the reaction proceeds, UDPGA is consumed. If it becomes the limiting reagent, the reaction will stop.
-
Solution: As mentioned previously, ensure an adequate initial concentration of UDPGA or use a UDPGA regeneration system to maintain its levels throughout the reaction.[7]
-
-
Product Inhibition: High concentrations of the product, this compound, may inhibit the UGT enzyme.
-
Solution: If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it is formed, for example, by using an in-situ product removal technique.
-
Data Summary
Table 1: Michaelis-Menten Kinetic Parameters for Ezetimibe Glucuronidation in Intestinal Microsomes of Different Species. [13]
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.58 ± 0.01 |
| Mouse | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.01 |
| Dog | 1.19 ± 0.06 | Not reported | Not reported |
| Monkey | 3.87 ± 0.22 | Not reported | Not reported |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline for the in vitro glucuronidation of ezetimibe using liver microsomes.[6] Concentrations and incubation times may need to be optimized for specific UGT isoforms and experimental goals.
Materials:
-
Ezetimibe
-
Ethanol (or DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Liver microsomes (e.g., human, rat)
-
Alamethicin (B1591596) (pore-forming peptide)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (for quenching)
-
Water (HPLC grade)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ezetimibe in ethanol.
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
Prepare a stock solution of saccharolactone in water.
-
Prepare the liver microsome suspension in potassium phosphate buffer.
-
-
Reaction Setup (per reaction):
-
In a microcentrifuge tube, combine the following:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the ezetimibe stock solution to the pre-incubated mixture to initiate the reaction. The final concentration of ezetimibe can be varied (e.g., 0.5 to 50 µM) to study enzyme kinetics.[6][14]
-
The final concentration of ethanol (or other organic solvent) should be kept low (e.g., <1%) to avoid denaturing the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), preferably with gentle shaking.[6]
-
-
Quenching:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[14]
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of this compound using a validated LC-MS/MS method.
-
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting low yield in the enzymatic synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in ezetimibe glucuronidation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ujpronline.com [ujpronline.com]
- 4. Ezetimibe = 98 HPLC 163222-33-1 [sigmaaldrich.com]
- 5. The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-Glucuronic Acid Regeneration System - Inmar Munir [grantome.com]
- 8. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia). | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in HPLC analysis of ezetimibe glucuronides
Welcome to the technical support center for the HPLC analysis of ezetimibe (B1671841) and its glucuronide metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) in the HPLC analysis of ezetimibe glucuronides?
Poor peak shape in the HPLC analysis of ezetimibe glucuronides can arise from several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the ezetimibe glucuronide molecule, leading to peak tailing.[1][2][3][4]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and residual silanols on the column. An inappropriate pH can exacerbate secondary interactions and cause peak tailing.[1][2][4][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak distortion.[2][6]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[7]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poor connections can contribute to band broadening and peak distortion.[2][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[8]
Q2: My ezetimibe glucuronide peak is showing significant tailing. What are the first troubleshooting steps I should take?
Peak tailing is a common issue when analyzing glucuronide metabolites. Here is a step-by-step approach to troubleshoot this problem:
-
Check the Mobile Phase pH: For acidic compounds like glucuronides, ensure the mobile phase pH is well below the pKa of any acidic functional groups to keep them in a single, non-ionized form. A lower pH (around 2-3) can also suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[2]
-
Use a High-Quality, End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize the number of free silanol groups, which are a primary cause of tailing for polar and acidic compounds.[1][4]
-
Reduce Injection Volume/Concentration: To rule out column overload, try injecting a smaller volume or a more dilute sample.[7]
-
Incorporate an Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can help to protonate residual silanols and improve peak shape.[9]
-
Inspect for Column Contamination: If the column has been used extensively, consider flushing it with a strong solvent or replacing it if performance does not improve.
Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of ezetimibe glucuronides?
Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different properties:
-
Acetonitrile: Generally has a lower viscosity and can provide sharper peaks and better resolution in some cases.
-
Methanol (B129727): Is a more polar solvent and can sometimes offer different selectivity.
If you are experiencing peak shape issues, it may be worthwhile to evaluate both acetonitrile and methanol to see which provides better chromatography for your specific application.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to identifying and fixing peak tailing issues in the analysis of ezetimibe glucuronides.
Caption: A typical workflow for HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pharmaguru.co [pharmaguru.co]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ezetimibe Hydroxy Glucuronide Reference Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and storage of the Ezetimibe (B1671841) Hydroxy Glucuronide reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the Ezetimibe Hydroxy Glucuronide reference standard?
A1: The recommended storage temperature for this compound is -20°C.[1][2] It should be stored in a tightly sealed container, away from moisture.[1]
Q2: What is the typical purity of a new lot of this compound reference standard?
A2: A new lot of this compound reference standard typically has a purity of ≥95% as determined by HPLC.[1]
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color or texture of the solid material. Analytically, degradation would be indicated by the appearance of new peaks or a decrease in the main peak's area percentage in an HPLC chromatogram. Ezetimibe, the parent drug, is known to degrade under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[3][4] The glucuronide metabolite may be susceptible to similar degradation pathways.
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is slightly soluble in DMSO and methanol (B129727).[2] For analytical purposes, a mixture of acetonitrile (B52724) and a buffer is commonly used as a diluent.[5][6]
Data Summary Tables
Table 1: Purity and Storage Specifications
| Parameter | Specification | Source |
| Purity | ≥95% (HPLC) | [1] |
| Storage Temperature | -20°C | [1][2] |
| Physical Form | Solid | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is a general guideline adapted from published stability-indicating methods for Ezetimibe and is suitable for assessing the purity of this compound.[5][6][7]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) or 0.1% orthophosphoric acid). A common starting point is a 50:50 (v/v) ratio.[8][9]
-
Detection Wavelength: UV detector at 232 nm or 240 nm.[5][9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
2. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL.
3. Sample Preparation:
-
Prepare the sample solution using the same procedure as the standard solution.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak asymmetry).
-
Inject the sample solution.
-
Calculate the purity by the area percentage method, assuming the response factor of any impurities is the same as the main peak.
Troubleshooting Guides
Guide 1: Lower Than Expected Purity Detected
If the purity of the reference standard is lower than specified, follow these steps:
Caption: Troubleshooting workflow for lower than expected purity.
Guide 2: Chromatographic Issues
Issue: Peak Tailing or Fronting
-
Possible Cause: Mismatch between sample solvent and mobile phase.
-
Solution: Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Possible Cause: Column degradation.
-
Solution: Flush the column or replace it if necessary.
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the pH of the mobile phase buffer.
Issue: Ghost Peaks
-
Possible Cause: Contamination in the HPLC system or carryover from a previous injection.
-
Solution: Flush the entire system, including the injector and column, with a strong solvent.
-
Possible Cause: Impurities in the diluent or mobile phase.
-
Solution: Use high-purity solvents and freshly prepared mobile phase.
Metabolic Pathway Visualization
Ezetimibe is primarily metabolized in the small intestine and liver via glucuronidation.[] The main metabolite is the phenolic glucuronide, with the hydroxy glucuronide being a minor metabolite.[2]
Caption: Metabolic pathway of Ezetimibe to its glucuronide metabolites.
References
- 1. Ezetimibe Hydroxy Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. caribjscitech.com [caribjscitech.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
- 9. rjpn.org [rjpn.org]
Method validation issues for ezetimibe hydroxy glucuronide bioanalysis
Welcome to the technical support center for the bioanalysis of ezetimibe (B1671841) and its active metabolite, ezetimibe hydroxy glucuronide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the bioanalysis of ezetimibe and its glucuronide metabolite?
A1: The primary challenges include:
-
Simultaneous quantification: Developing a single method to accurately measure both the parent drug (ezetimibe) and its more polar metabolite (this compound).
-
Extraction recovery: Achieving consistent and high recovery for both analytes from complex biological matrices like plasma can be difficult due to their differing polarities.
-
Matrix effects: Endogenous components in plasma can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement.
-
Stability: Ezetimibe and its glucuronide metabolite may be susceptible to degradation under certain storage and handling conditions. Ezetimibe can undergo degradation under thermal, acidic, oxidative, basic, and hydrolytic stress conditions.[1]
Q2: Which analytical technique is most suitable for the bioanalysis of ezetimibe and its glucuronide?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[2][3][4][5][6][7] It offers high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of these analytes typically found in biological samples.[8]
Q3: What are the regulatory guidelines for the bioanalysis of ezetimibe?
A3: Regulatory agencies like the FDA and EMA provide guidance for bioanalytical method validation. For ezetimibe, the FDA recommends measuring both unconjugated ezetimibe and total ezetimibe (ezetimibe + ezetimibe glucuronide) in plasma for bioequivalence studies.[9][10] The EMA suggests that due to extensive metabolism and hepatic recirculation, total ezetimibe (parent + glucuronide metabolite) is a more suitable analyte for evaluating the rate of absorption.[11][12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Extraction Recovery
Low or variable recovery can significantly impact the accuracy and precision of the analytical method. The choice of extraction technique is critical.
Troubleshooting Steps:
-
Evaluate Different Extraction Techniques: The most common methods are Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
SPE: Often provides cleaner extracts and can be optimized by selecting the appropriate sorbent and elution solvents. It has been successfully used for the simultaneous determination of ezetimibe and its glucuronide.[2][3]
-
LLE: A simpler technique, but solvent selection is crucial to ensure efficient extraction of both the less polar ezetimibe and the more polar glucuronide. A mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v) has been used effectively.[13]
-
QuEChERS: A newer technique that has shown promise for reducing solvent usage and sample preparation time, with extraction recoveries exceeding 63.74% for both analytes.[14]
-
-
Optimize Extraction Parameters:
-
pH Adjustment: The pH of the sample can influence the ionization state of the analytes and their affinity for the extraction solvent or sorbent. Experiment with different pH values to find the optimal condition for both compounds.
-
Solvent Selection: For LLE, test a range of organic solvents with varying polarities. For SPE, experiment with different wash and elution solvents.
-
Workflow for Optimizing Extraction Recovery
Caption: Workflow for troubleshooting low extraction recovery.
Quantitative Data on Extraction Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Ezetimibe | LLE | 96.14 | [15] |
| Total Ezetimibe | LLE | 64.11 | [15] |
| Total Ezetimibe | LLE | 80.6 | [13] |
| Ezetimibe | QuEChERS | > 63.74 | [14] |
| Ezetimibe Glucuronide | QuEChERS | > 63.74 | [14] |
Issue 2: Significant Matrix Effects
Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the method.
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using LLE, consider a back-extraction step.
-
If using SPE, optimize the wash steps to remove interfering components more effectively.
-
The QuEChERS method can also be effective in reducing matrix effects.
-
-
Optimize Chromatographic Separation:
-
Modify the mobile phase composition or gradient to better separate the analytes from interfering matrix components.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). A Phenyl-Hexyl column has been used to separate ezetimibe from its impurities and degradation products.[1]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., Ezetimibe-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[13]
-
Logical Diagram for Addressing Matrix Effects
Caption: Troubleshooting logic for mitigating matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous determination of ezetimibe and this compound in human plasma.[2][3]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18)
-
Water
-
Acetonitrile
-
Formic Acid
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of ezetimibe and its glucuronide.
Liquid Chromatography (LC) Parameters
| Parameter | Example Value | Reference |
| Column | Agilent Extend C18 (or equivalent) | [2][3] |
| Mobile Phase | Acetonitrile:Water with 0.08% Formic Acid (70:30, v/v) | [2][3] |
| Flow Rate | 0.8 mL/min | [2][3] |
| Injection Volume | 10 µL | |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Ezetimibe | This compound | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) | [2][3] |
| MRM Transition | m/z 408.4 → 271.0 | m/z 584.5 → 271.0 | [2][3] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Experimental Workflow for Bioanalysis
Caption: General workflow for the bioanalysis of ezetimibe.
References
- 1. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Ezetimibe vs. Ezetimibe-Glucuronide: A Comparative Analysis of Potency in NPC1L1 Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that ezetimibe-glucuronide (B19564), the primary active metabolite of the cholesterol-lowering drug ezetimibe (B1671841), demonstrates significantly greater potency in inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, the key transporter responsible for intestinal cholesterol absorption. This guide provides a detailed comparison of the two compounds, presenting supporting experimental data, methodologies, and a visualization of the underlying molecular mechanism for researchers, scientists, and drug development professionals.
Ezetimibe is a widely prescribed medication for hypercholesterolemia.[1][2] Following oral administration, it is rapidly and extensively metabolized in the small intestine and liver into ezetimibe-glucuronide.[1][2][3] Both ezetimibe and its glucuronide metabolite actively inhibit cholesterol absorption, but studies have consistently shown the superior potency of the glucuronidated form.[4][5][6] This increased potency is attributed to the glucuronide metabolite localizing more effectively to the intestine, its primary site of action.[1][5]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of ezetimibe and ezetimibe-glucuronide against NPC1L1-mediated cholesterol uptake have been quantified in vitro. The median inhibitory concentration (IC50) values clearly indicate the enhanced potency of the glucuronidated metabolite.
| Compound | IC50 (NPC1L1 Inhibition) | Source |
| Ezetimibe | 3.86 µM | [7] |
| Ezetimibe-Glucuronide | 682 nM | [7] |
Table 1: Comparison of IC50 values for Ezetimibe and Ezetimibe-Glucuronide in an in vitro cholesterol uptake assay. The significantly lower IC50 value for ezetimibe-glucuronide indicates its higher potency.
Mechanism of Action: Inhibition of NPC1L1
Ezetimibe and its active metabolite, ezetimibe-glucuronide, exert their cholesterol-lowering effects by directly targeting and inhibiting the NPC1L1 protein located on the brush border of enterocytes in the small intestine.[3][8][9] NPC1L1 is crucial for the uptake of dietary and biliary cholesterol into the body.[3][8]
The binding of ezetimibe or ezetimibe-glucuronide to NPC1L1 prevents the transporter from facilitating the internalization of cholesterol.[8][10] This inhibition blocks the endocytosis of the NPC1L1/cholesterol complex, a process that is dependent on the clathrin/AP2 complex.[8][11] By disrupting this critical step in cholesterol absorption, these compounds effectively reduce the amount of cholesterol that enters the circulation.
Caption: Mechanism of NPC1L1 inhibition by Ezetimibe and its glucuronide.
Experimental Protocols
The following is a representative protocol for an in vitro cholesterol uptake assay using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal barrier. This method is commonly used to assess the inhibitory activity of compounds like ezetimibe and its metabolites.
Objective: To determine the IC50 values of ezetimibe and ezetimibe-glucuronide for the inhibition of NPC1L1-mediated cholesterol uptake in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell filter inserts (0.4 µm pore size)
-
Radioactively labeled cholesterol (e.g., [³H]-cholesterol) or fluorescently labeled cholesterol (e.g., NBD-cholesterol)
-
Bile salts (e.g., taurocholate)
-
Phospholipids (e.g., phosphatidylcholine)
-
Ezetimibe and Ezetimibe-Glucuronide stock solutions (in DMSO)
-
Scintillation fluid and counter (for radiolabeled cholesterol) or fluorescence plate reader (for fluorescently labeled cholesterol)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed the cells onto Transwell filter inserts at a high density.
-
Allow the cells to differentiate for approximately 21 days to form a confluent and polarized monolayer. The integrity of the monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Micellar Cholesterol Solution:
-
Prepare a micellar solution containing bile salts, phospholipids, and either radiolabeled or fluorescently labeled cholesterol in a suitable buffer. This solution mimics the conditions in the intestinal lumen.
-
-
Inhibition Assay:
-
Wash the differentiated Caco-2 cell monolayers with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of ezetimibe or ezetimibe-glucuronide (or vehicle control, DMSO) for a specified period (e.g., 30 minutes to 2 hours) at 37°C.[12][13]
-
After pre-incubation, add the micellar cholesterol solution to the apical side of the Transwell inserts.
-
Incubate for a defined period (e.g., 2 to 4 hours) at 37°C to allow for cholesterol uptake.[12]
-
-
Quantification of Cholesterol Uptake:
-
Following incubation, aspirate the micellar solution and wash the cell monolayers thoroughly with a cold buffer to remove any non-internalized cholesterol.
-
Lyse the cells using a suitable lysis buffer.
-
For radiolabeled cholesterol: Add a portion of the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled cholesterol: Measure the fluorescence of a portion of the cell lysate using a fluorescence plate reader.
-
Determine the protein concentration of the cell lysates using a protein assay to normalize the cholesterol uptake data.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol uptake inhibition for each concentration of the test compounds compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cholesterol uptake, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Caption: Workflow for in vitro cholesterol uptake inhibition assay.
Conclusion
The available experimental data unequivocally demonstrate that ezetimibe-glucuronide is a more potent inhibitor of the NPC1L1 cholesterol transporter than its parent compound, ezetimibe. This enhanced potency is a key factor in the overall efficacy of ezetimibe as a cholesterol-lowering therapy. The provided experimental protocol offers a robust framework for researchers to further investigate the inhibitory activities of these and other compounds targeting intestinal cholesterol absorption. Understanding the nuances of their mechanism and potency is critical for the development of next-generation lipid-lowering agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ezetimibe - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the activity and disposition of the novel cholesterol absorption inhibitor, SCH58235, and its glucuronide, SCH60663 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ezetimibe and its Glucuronide Metabolite: A Comparative Analysis of Binding Affinity to NPC1L1
An objective guide for researchers and drug development professionals on the comparative binding affinities of ezetimibe (B1671841) and its primary active metabolite, ezetimibe-glucuronide (B19564), to the Niemann-Pick C1-Like 1 (NPC1L1) protein.
Ezetimibe is a lipid-lowering medication that inhibits the absorption of dietary and biliary cholesterol from the small intestine.[1][2] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a crucial transporter in cholesterol absorption.[3][4][5] Following oral administration, ezetimibe is rapidly and extensively metabolized in the intestine and liver into its pharmacologically active form, ezetimibe-glucuronide.[1][6] This glucuronide metabolite is not only the major circulating form of the drug but also exhibits a higher potency in inhibiting NPC1L1.[7][8][9][10]
This guide provides a comparative analysis of the binding affinity of ezetimibe and ezetimibe-glucuronide to NPC1L1, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinity
Experimental data consistently demonstrates that ezetimibe-glucuronide has a significantly higher binding affinity and inhibitory potency towards NPC1L1 compared to its parent compound, ezetimibe.
| Compound | Assay Type | Species | Measurement | Value | Reference |
| Ezetimibe | In vitro Cholesterol Uptake | Rat | IC50 | 3.86 µM | [3] |
| Ezetimibe-glucuronide | In vitro Cholesterol Uptake | Rat | IC50 | 682 nM | [3] |
| Ezetimibe-glucuronide | Radioligand Binding Assay | Human | KD | 220 nM | [11] |
| Ezetimibe-glucuronide | Radioligand Binding Assay | Rhesus Monkey | KD | 40 nM | [11] |
| Ezetimibe-glucuronide | Radioligand Binding Assay | Rat | KD | 540 nM | [11] |
| Ezetimibe-glucuronide | Radioligand Binding Assay | Mouse | KD | 12,000 nM | [11] |
-
IC50 (Median Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
-
KD (Dissociation Constant): Represents the concentration of a ligand at which half of the binding sites on a receptor are occupied. A lower KD value indicates a higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ezetimibe and ezetimibe-glucuronide binding to NPC1L1.
1. In Vitro Cholesterol Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells expressing the NPC1L1 protein.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are engineered to express the full-length rat NPC1L1 protein.
-
Assay Procedure:
-
The NPC1L1-expressing cells are seeded in appropriate culture plates.
-
Cells are incubated with varying concentrations of the test compounds (ezetimibe or ezetimibe-glucuronide).
-
Isotopically labeled cholesterol (e.g., [3H]cholesterol) is added to the culture medium.
-
After an incubation period, the cells are washed to remove any unbound labeled cholesterol.
-
The amount of radioactivity within the cells is measured using a scintillation counter, which corresponds to the amount of cholesterol taken up.
-
-
Data Analysis: The data is analyzed using a nonlinear regression of a dose-response curve to determine the IC50 value for each compound.[3]
2. Radioligand Binding Assay
This assay directly measures the binding affinity of a radiolabeled ligand to its target receptor.
-
Preparation of Membranes: Brush border membranes (BBMs) are prepared from the intestines of various species (e.g., human, monkey, rat, mouse). Alternatively, membranes from HEK 293 cells expressing recombinant NPC1L1 can be used.[11]
-
Radioligand: A tritiated form of ezetimibe-glucuronide ([3H]EZE-gluc) is used as the radioligand.[11]
-
Assay Procedure:
-
A constant concentration of the radioligand is incubated with the prepared membranes.
-
Increasing concentrations of unlabeled "cold" competitor ligand (ezetimibe or ezetimibe-glucuronide) are added to displace the radioligand from the NPC1L1 binding sites.
-
The mixture is incubated to reach binding equilibrium.
-
The bound and free radioligand are separated, typically by rapid filtration through glass-fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified.
-
-
Data Analysis: The data is used to generate a competition binding curve, from which the KD value is calculated.[11]
3. Thermostability Assay (Differential Scanning Fluorimetry - DSF)
This assay assesses the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.
-
Protein Preparation: Purified NPC1L1 protein is used.
-
Assay Procedure:
-
The purified NPC1L1 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The test compound (ezetimibe or ezetimibe-glucuronide) is added to the protein-dye mixture.
-
The temperature of the mixture is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm in the presence of the ligand compared to its absence is determined. Ezetimibe-glucuronide has been shown to moderately increase the Tm of NPC1L1.[12]
Visualizations
Ezetimibe Metabolism and Action on NPC1L1
References
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ezetimibe | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ezetimibe Metabolites: A Comparative Analysis of Phenolic and Hydroxy Glucuronide Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two key metabolites of ezetimibe (B1671841): the phenolic glucuronide and the hydroxy glucuronide. This analysis is supported by experimental data to elucidate their respective roles in cholesterol absorption inhibition.
Ezetimibe, a potent cholesterol absorption inhibitor, undergoes extensive metabolism following oral administration, leading to the formation of pharmacologically active glucuronide conjugates. The primary metabolite, ezetimibe phenolic glucuronide (also known as SCH 60663), is the major circulating form and has been shown to be a more potent inhibitor of cholesterol absorption than the parent drug. A second, minor metabolite, ezetimibe hydroxy glucuronide (SCH 488128), is formed at the benzylic hydroxyl group. This guide will delve into the comparative activities of these two metabolites, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Activity of Ezetimibe Metabolites
The biological activity of ezetimibe and its metabolites is primarily attributed to their ability to inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol absorption.[1][2] Inhibition of NPC1L1 prevents the internalization of cholesterol into enterocytes, thereby reducing the amount of cholesterol delivered to the liver.[3]
Quantitative Comparison of Inhibitory Potency
| Compound | Target | Assay | IC50 (nM) | Reference |
| Ezetimibe | NPC1L1 | Cholesterol Uptake Inhibition | 3860 | [5] |
| Ezetimibe Phenolic Glucuronide | NPC1L1 | Cholesterol Uptake Inhibition | 682 | [5] |
| This compound | NPC1L1 | Cholesterol Uptake Inhibition | N/A | |
| Table 1: Comparative in vitro activity of ezetimibe and its phenolic glucuronide metabolite. |
The data clearly indicates that ezetimibe phenolic glucuronide is significantly more potent than the parent compound, ezetimibe, in inhibiting NPC1L1-mediated cholesterol uptake.[5] The lower IC50 value for the phenolic glucuronide suggests a higher binding affinity for NPC1L1.[6][7] While quantitative data for the hydroxy glucuronide is lacking, its characterization as a "trace" metabolite suggests its contribution to the overall pharmacological effect of ezetimibe is likely minimal.[1][2]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies of Ezetimibe: Focusing on Ezetimibe and Total Ezetimibe Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence studies for ezetimibe (B1671841), a lipid-lowering agent. It focuses on the critical aspects of determining both the parent drug, ezetimibe, and its active metabolite, total ezetimibe (ezetimibe + ezetimibe-glucuronide), in human plasma. This document summarizes key pharmacokinetic data from various studies, presents a detailed experimental protocol for quantification, and visualizes the bioequivalence study workflow and the metabolic pathway of ezetimibe.
Data Presentation: Comparative Pharmacokinetic Parameters
The bioequivalence of generic ezetimibe formulations is typically assessed by comparing their pharmacokinetic profiles to a reference product. Key parameters include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax). Below are summarized pharmacokinetic data from representative bioequivalence studies conducted under both fasting and fed conditions.
Fasting Conditions
| Analyte | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |
| Total Ezetimibe | Test | 65.73 ± 47.14 | 643.34 ± 400.77 | 706.36 ± 410.92 | 1.75 |
| Reference | 71.32 ± 51.98 | 668.49 ± 439.57 | 734.23 ± 468.26 | 1.25 | |
| Unconjugated Ezetimibe | Test | 4.1 ± 2.5 | 45.3 ± 29.8 | 55.4 ± 35.7 | 4.0 |
| Reference | 4.3 ± 2.8 | 46.4 ± 31.2 | 56.6 ± 37.1 | 4.0 |
Data compiled from a study in healthy Chinese volunteers.[1]
Fed Conditions
| Analyte | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) |
| Total Ezetimibe | Test | 83.38 ± 38.95 | 494.21 ± 208.65 | 573.74 ± 252.74 | 2.50 |
| Reference | 84.74 ± 34.62 | 536.69 ± 209.11 | 604.75 ± 247.13 | 2.50 | |
| Unconjugated Ezetimibe | Test | 3.9 ± 2.1 | 42.1 ± 23.4 | 51.9 ± 28.7 | 4.0 |
| Reference | 4.0 ± 2.2 | 43.5 ± 24.1 | 53.6 ± 29.5 | 4.0 |
Data compiled from a study in healthy Chinese volunteers.[1]
In these studies, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for both unconjugated and total ezetimibe fell within the conventional bioequivalence range of 80-125%.[1][2] This indicates that the test and reference formulations are bioequivalent under both fasting and fed conditions.
Experimental Protocols: Quantification of Ezetimibe and Total Ezetimibe
The accurate quantification of ezetimibe and its glucuronide metabolite is crucial for bioequivalence studies. The most widely accepted method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Detailed LC-MS/MS Methodology
This protocol outlines a typical validated method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide (B19564) in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., a deuterated analog of ezetimibe).
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Chromatographic System: A validated HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting composition is 60:40 (acetonitrile:water).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ezetimibe: Precursor ion (m/z) 408.1 → Product ion (m/z) 271.1
-
Ezetimibe-Glucuronide: Precursor ion (m/z) 584.2 → Product ion (m/z) 271.1
-
Internal Standard (e.g., Ezetimibe-d4): Precursor ion (m/z) 412.1 → Product ion (m/z) 275.1
-
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the analyte in spiked plasma standards.
-
The concentrations of the unknown samples are then determined from this calibration curve.
Mandatory Visualizations
Ezetimibe Bioequivalence Study Workflow
Caption: Workflow of a typical ezetimibe bioequivalence study.
Metabolic Pathway and Enterohepatic Recirculation of Ezetimibe
Caption: Metabolism and enterohepatic recirculation of ezetimibe.
Conclusion
The bioequivalence of ezetimibe formulations is established through well-controlled clinical trials that demonstrate comparable pharmacokinetic profiles for both the parent drug and its active glucuronide metabolite. The use of validated and sensitive LC-MS/MS methods is essential for the accurate determination of ezetimibe and total ezetimibe concentrations in plasma. This guide provides a foundational understanding of the key considerations in the design, execution, and analysis of ezetimibe bioequivalence studies, serving as a valuable resource for professionals in the field of drug development.
References
- 1. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Species-Specific Metabolism: A Comparative Guide to Ezetimibe Glucuronidation
For researchers, scientists, and drug development professionals, understanding the interspecies differences in drug metabolism is a cornerstone of preclinical development. This guide provides a comprehensive comparison of ezetimibe (B1671841) glucuronidation across various species, supported by experimental data, to aid in the translation of preclinical findings to human clinical outcomes.
Ezetimibe, a cholesterol absorption inhibitor, undergoes extensive phase II metabolism, primarily through glucuronidation, to form its pharmacologically active metabolite, ezetimibe-glucuronide (B19564). This process is crucial for its therapeutic effect and is known to vary significantly between species, posing a challenge for predicting human pharmacokinetics from animal models.[1][2]
Quantitative Comparison of Ezetimibe Glucuronidation Kinetics
The intrinsic clearance (CLint) of ezetimibe glucuronidation demonstrates substantial variability across species, with an observed 8.17-fold difference among humans, monkeys, dogs, rats, and mice.[3][4] This divergence is attributed to differences in the expression and catalytic activity of UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver.[2][5]
Intestinal Microsomes
Kinetic parameters for ezetimibe glucuronidation in intestinal microsomes are summarized below. The data highlights that mice exhibit the highest intrinsic clearance, while dogs show the lowest.[3][4]
| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (Vmax/Km) (µL/min/mg) |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Monkey | 3.87 ± 0.22 | - | - |
| Dog | 1.19 ± 0.06 | - | - |
| Rat | 2.40 ± 0.148 | - | - |
| Mouse | 2.23 ± 0.10 | - | - |
| Data sourced from kinetic studies using intestinal microsomes.[3][4] |
A comparison of metabolic rates at a substrate concentration of 5 µM further illustrates these differences, with mouse intestinal microsomes showing a 2.8-fold higher metabolic rate than dog intestinal microsomes.[4][6]
Hepatic Microsomes
While the intestine is the primary site of ezetimibe's first-pass metabolism, hepatic glucuronidation also plays a role.[1][7] Simulated in vitro analysis using liver microsomes revealed the following rank order for intrinsic clearance: Monkey > Dog > Rat.[8] The intrinsic clearance in primate liver microsomes was found to be approximately 2.07-fold higher than in rodent liver microsomes.[8]
The Role of UGT Isoforms
In humans, the glucuronidation of ezetimibe is primarily mediated by UGT1A1, UGT1A3, and UGT2B15.[9][10] UGT1A1 and UGT1A3 are the major isoforms responsible for forming the active ezetimibe-glucuronide.[5] The interspecies variability in the expression and activity of these UGT isoforms is a key contributor to the observed differences in ezetimibe metabolism.[2][5]
Experimental Protocols
The following provides a generalized methodology for assessing ezetimibe glucuronidation in vitro, based on published studies.[3][4][11]
Objective: To determine the kinetic parameters (Vmax and Km) of ezetimibe glucuronidation in intestinal or liver microsomes from different species.
Materials:
-
Intestinal or liver microsomes from human, monkey, dog, rat, and mouse.
-
Ezetimibe
-
UDP-glucuronic acid (UDPGA)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Quenching solution (e.g., cold acetonitrile)
-
UPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains microsomes (e.g., 0.01 mg/mL), ezetimibe at various concentrations (e.g., 0.5, 2, 5, 10, 20, 30, 40, and 50 µM), MgCl2, and buffer.[3][4]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The glucuronidation reaction is initiated by adding UDPGA.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 1 hour).[3][4]
-
Termination of Reaction: The reaction is stopped by adding a cold quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The formation of ezetimibe-glucuronide is quantified using a validated UPLC-UV or LC-MS/MS method.
-
Data Analysis: The reaction rates are calculated and fitted to the Michaelis-Menten equation to determine the Vmax and Km values. Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.[3][4]
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Metabolic pathway of ezetimibe highlighting its absorption, glucuronidation, and enterohepatic recirculation.
Caption: Experimental workflow for an in vitro ezetimibe glucuronidation assay.
Conclusion
The significant interspecies differences in ezetimibe glucuronidation underscore the importance of careful consideration when selecting animal models for preclinical studies. The data presented in this guide highlights that no single preclinical species perfectly mimics human metabolism for ezetimibe.[1] Mice, for instance, show a much higher intestinal clearance, while dogs exhibit a lower rate compared to humans.[3][4] This variability necessitates the use of in vitro data and physiologically based pharmacokinetic (PBPK) modeling to accurately predict human pharmacokinetics and ensure the successful clinical development of ezetimibe and other compounds that undergo extensive glucuronidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Differences in Ezetimibe Glucuronidation | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species Differences in Ezetimibe Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different ezetimibe hydroxy glucuronide analytical methods
For researchers, scientists, and drug development professionals, the accurate quantification of ezetimibe (B1671841) hydroxy glucuronide (ezetimibe glucuronide), the primary active metabolite of the cholesterol-lowering drug ezetimibe, is critical for pharmacokinetic, bioequivalence, and metabolic studies. This guide provides a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published literature.
This comparison guide aims to provide an objective overview to assist in selecting the most appropriate analytical method based on specific research needs, considering factors such as sensitivity, selectivity, and throughput.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of HPLC-UV and LC-MS/MS methods for the analysis of ezetimibe glucuronide. The data highlights the superior sensitivity and wider linear range of LC-MS/MS-based assays.
| Parameter | HPLC-UV Method | LC-MS/MS Method (SPE)[1][2][3] | LC-MS/MS Method (QuEChERS)[4] |
| Linearity Range | Not explicitly stated | 0.5 - 200 ng/mL | 1.001 - 300.880 ng/mL |
| Correlation Coefficient (R²) | Not explicitly stated | > 0.99 | > 0.997[4] |
| Limit of Quantitation (LOQ) | 0.02 µg/mL (20 ng/mL)[5] | 0.5 ng/mL[1][2] | 1.001 ng/mL[4] |
| Precision (RSD%) | Not explicitly stated | Within-run: ≤ 9.0%, Between-run: ≤ 8.7%[1][2] | < 12.5%[4] |
| Accuracy (Recovery%) | > 75-80%[5] | Not explicitly stated | 85-115%[4] |
| Sample Preparation | Protein Precipitation[5] | Solid Phase Extraction (SPE)[1][2][3] | QuEChERS[4] |
Experimental Methodologies
Below are the detailed experimental protocols for the compared analytical methods. These protocols provide a basis for reproducing the results and understanding the intricacies of each technique.
HPLC-UV Method
This method is suitable for the simultaneous measurement of ezetimibe and its metabolites in in-vitro and in-vivo studies.[5]
-
Sample Preparation: Deproteinization of a 500 µL sample (incubation or bile) with 75 µL of acetonitrile (B52724) containing 25% perchloric acid. The internal standard used was theophylline.[5]
-
Chromatographic Conditions:
-
Detection:
-
Retention Time: The nominal retention time for ezetimibe glucuronide was 24.23 minutes.[5]
LC-MS/MS Method with Solid Phase Extraction (SPE)
This highly sensitive and reliable method was developed for the simultaneous quantification of ezetimibe and ezetimibe glucuronide in human plasma and has been successfully applied in bioequivalence studies.[1][2]
-
Sample Preparation: Solid Phase Extraction (SPE) was used to purify the analytes from human plasma without the need for hydrolysis.[1][2][3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
LC-MS/MS Method with QuEChERS Sample Preparation
This rapid and eco-friendly method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, significantly reducing solvent consumption and sample preparation time.[4]
-
Sample Preparation: QuEChERS extraction technique.[4]
-
Chromatographic Conditions:
-
Column: Zorbax C18 column.[4]
-
Mobile Phase: An isocratic mobile phase of 80% acetonitrile and 20% 10 mM ammonium (B1175870) acetate.[4]
-
Flow Rate: 0.80 mL/min.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive-ion multiple reaction monitoring.[4]
-
-
Retention Time: The retention time for ezetimibe glucuronide was 1.78 minutes.[4]
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method, from the initial sample handling to the final data analysis. This process is fundamental to ensuring the reliability and accuracy of the generated data in regulated environments.
Caption: A generalized workflow for bioanalytical method validation.
References
- 1. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezetimibe vs. Ezetimibe Hydroxy Glucuronide: A Comparative Guide for Therapeutic Analyte Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ezetimibe (B1671841) and its active metabolite, ezetimibe hydroxy glucuronide, as therapeutic analytes. This document summarizes key performance data, details experimental protocols, and visualizes relevant pathways to support informed decisions in clinical and preclinical research.
Ezetimibe is a lipid-lowering drug that inhibits the absorption of cholesterol from the small intestine. Following oral administration, ezetimibe is rapidly and extensively metabolized into this compound (also known as ezetimibe-glucuronide). This major metabolite is not only abundant, constituting 80-90% of the total circulating drug-related compounds in plasma, but is also pharmacologically active, contributing significantly to the overall cholesterol-lowering effect.[1][2][3] Some studies suggest that ezetimibe-glucuronide (B19564) may even be more potent than the parent drug in inhibiting cholesterol absorption.[4] Consequently, the U.S. Food and Drug Administration (FDA) recommends the measurement of both unconjugated ezetimibe and total ezetimibe (the sum of ezetimibe and ezetimibe-glucuronide) in bioequivalence studies.[5][6] This underscores the importance of validating analytical methods for both analytes in therapeutic drug monitoring and pharmacokinetic studies.
Analyte Comparison: Ezetimibe vs. This compound
The following table summarizes the key pharmacokinetic parameters of ezetimibe and its glucuronide metabolite, highlighting their distinct profiles.
| Parameter | Ezetimibe | This compound | Reference(s) |
| Molar Mass | 409.4 g/mol | 585.5 g/mol | [7] |
| Plasma Protein Binding | 99.5% - 99.8% | 87.8% - 92.0% | [1] |
| Peak Plasma Concentration (Tmax) | 4 - 12 hours | 1 - 2 hours | [1][8][9] |
| Half-life (t½) | ~22 hours | ~22 hours | [2] |
| Relative Plasma Abundance | 10% - 20% | 80% - 90% | [1][3][8] |
| Pharmacological Activity | Active | Active | [2][4] |
Bioanalytical Method Comparison: LC-MS/MS Parameters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the simultaneous quantification of ezetimibe and this compound in biological matrices. The table below compares typical parameters from validated methods.
| Parameter | Ezetimibe | This compound | Reference(s) |
| Ionization Mode | Negative | Negative | [10][11] |
| MRM Transition (m/z) | 408.4 → 271.0 | 584.5 → 271.0 | [10] |
| Linearity Range (ng/mL) | 0.1 - 20 | 0.5 - 200 | [10] |
| Precision (Within-run) | ≤ 8.6% | ≤ 9.0% | [10] |
| Precision (Between-run) | ≤ 12.8% | ≤ 8.7% | [10] |
Experimental Protocols
Simultaneous Quantification of Ezetimibe and this compound in Human Plasma by LC-MS/MS
This protocol is a representative example for the simultaneous determination of both analytes.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add internal standard solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Agilent Extend C18) is commonly used.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often containing a small amount of formic acid or ammonium (B1175870) acetate) is employed. A typical mobile phase composition is acetonitrile:water (70:30, v/v) with 0.08% formic acid.[10]
-
Flow Rate: A flow rate of 0.8 mL/min is a common setting.[10]
-
Injection Volume: Typically 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for both analytes.[10][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]
Visualizations
Metabolic Pathway of Ezetimibe
Caption: Metabolic pathway of ezetimibe to its active glucuronide metabolite.
Bioanalytical Workflow for Analyte Quantification
Caption: General workflow for bioanalytical method validation.
Mechanism of Action of Ezetimibe and its Glucuronide
Caption: Inhibition of cholesterol absorption by ezetimibe and its metabolite.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ezetimibe and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of ezetimibe (B1671841) and its primary, pharmacologically active metabolite, ezetimibe-glucuronide (B19564). The information presented is supported by experimental data from various clinical and preclinical studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to form ezetimibe-glucuronide.[1][2][3][4] This glucuronide conjugate is not only the major circulating metabolite but is also pharmacologically more potent than the parent drug in inhibiting cholesterol absorption.[5][6] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recirculation, which contributes to their long half-life.[1][3][7] The pharmacokinetic profile of "total ezetimibe" (the sum of ezetimibe and ezetimibe-glucuronide) is often considered the primary endpoint in clinical studies due to the significant contribution of the active metabolite.[5]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for ezetimibe, ezetimibe-glucuronide, and total ezetimibe following a single 10 mg oral dose in healthy adults under fasting conditions.
Table 1: Pharmacokinetic Parameters of Ezetimibe
| Parameter | Value | Unit | Reference(s) |
| Cmax (Peak Plasma Concentration) | 3.4 - 5.5 | ng/mL | [2][8] |
| Tmax (Time to Peak Concentration) | 4 - 12 | hours | [2][8] |
| AUC (Area Under the Curve) | Data not consistently reported separately | ||
| Half-life (t½) | ~22 | hours | [1][2] |
Table 2: Pharmacokinetic Parameters of Ezetimibe-Glucuronide
| Parameter | Value | Unit | Reference(s) |
| Cmax (Peak Plasma Concentration) | 45 - 71 | ng/mL | [2][8] |
| Tmax (Time to Peak Concentration) | 1 - 2 | hours | [1][2][8] |
| AUC (Area Under the Curve) | Data not consistently reported separately | ||
| Half-life (t½) | ~22 | hours | [1][2] |
Table 3: Pharmacokinetic Parameters of Total Ezetimibe (Ezetimibe + Ezetimibe-Glucuronide)
| Parameter | Value (Fasting) | Value (Fed) | Unit | Reference(s) |
| Cmax (Peak Plasma Concentration) | 65.73 ± 47.14 | 83.38 ± 38.95 | ng/mL | [9] |
| Tmax (Time to Peak Concentration) | 1.75 | 2.50 | hours | [9] |
| AUC (0-t) | 643.34 ± 400.77 | 494.21 ± 208.65 | h·ng/mL | [9] |
| AUC (0-∞) | 706.36 ± 410.92 | 573.74 ± 252.74 | h·ng/mL | [9] |
| Half-life (t½) | 17.09 ± 13.22 | 22.56 ± 12.68 | hours | [9] |
Note: The data for total ezetimibe in Table 3 are from a bioequivalence study and are presented as mean ± standard deviation.
Metabolic Pathway of Ezetimibe
Ezetimibe's primary metabolic pathway is glucuronidation of its phenolic hydroxyl group. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15, in the intestine and liver.[10][11][12] A minor amount of ezetimibe can also be conjugated at the benzylic hydroxyl group by UGT2B7.[11] Ezetimibe does not undergo significant metabolism by the cytochrome P450 system, which contributes to its favorable drug-drug interaction profile.[10][13]
Caption: Metabolic pathway of ezetimibe.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing robust and validated methodologies. A typical experimental workflow for an ezetimibe pharmacokinetic study is outlined below.
Study Design
Most human pharmacokinetic studies of ezetimibe follow a randomized, open-label, single- or multiple-dose, crossover design.[5][14] Studies are often conducted in healthy adult volunteers under both fasting and fed conditions to assess the effect of food on drug absorption.[9] A washout period of at least 14 days is typically implemented between treatment periods in crossover studies.[14]
Subject Population
Healthy male and/or female volunteers, typically between the ages of 18 and 45, are recruited.[15] Subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, serum chemistry, and urinalysis).[9]
Drug Administration and Sample Collection
A single oral dose of 10 mg ezetimibe is commonly administered.[8] Blood samples are collected in EDTA-containing tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[5][16] Plasma is separated by centrifugation and stored at -70°C until analysis.[5][16]
Analytical Methodology
The concentrations of ezetimibe and ezetimibe-glucuronide in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18][19]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[17][18][19]
-
Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase, commonly consisting of acetonitrile (B52724) and water with a modifier like formic acid or acetic acid.[18][20]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM).[17][18][19][20] The mass transitions typically monitored are m/z 408.4 → 271.0 for ezetimibe and m/z 584.5 → 271.0 for ezetimibe-glucuronide.[18][19]
Caption: A typical experimental workflow for an ezetimibe pharmacokinetic study.
Factors Influencing Pharmacokinetics
-
Food: Concomitant food administration has no significant effect on the overall extent of ezetimibe absorption (AUC), but high-fat meals can increase the Cmax of ezetimibe by 38%.[8]
-
Age, Sex, and Race: No clinically significant effects of age, sex, or race on the pharmacokinetics of ezetimibe have been observed, and dosage adjustments are generally not necessary for these populations.[1]
-
Renal Impairment: Severe renal insufficiency can increase the exposure to total ezetimibe by approximately 1.5-fold.[3]
-
Hepatic Impairment: Ezetimibe is not recommended for patients with moderate to severe hepatic insufficiency due to the unknown effects of increased exposure.[8]
-
Drug-Drug Interactions:
-
Cholestyramine: Significantly decreases the bioavailability of total ezetimibe.[1]
-
Fibrates (Fenofibrate, Gemfibrozil): Can increase total ezetimibe concentrations.[1][8]
-
Cyclosporine: Concomitant use increases exposure to both ezetimibe and cyclosporine, requiring careful monitoring.[1][8]
-
Statins: No clinically significant pharmacokinetic interactions have been observed with commonly prescribed statins.[1][8]
-
Conclusion
The pharmacokinetics of ezetimibe are characterized by rapid absorption, extensive and rapid metabolism to its active glucuronide metabolite, and a long half-life facilitated by enterohepatic recirculation. The primary metabolite, ezetimibe-glucuronide, is present in systemic circulation at much higher concentrations than the parent drug and is more potent. Therefore, an understanding of the pharmacokinetic profiles of both ezetimibe and ezetimibe-glucuronide is crucial for the clinical development and therapeutic use of this lipid-lowering agent. The methodologies for quantifying ezetimibe and its metabolites are well-established, providing a solid foundation for further research in this area.
References
- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe An Overeview of Analytical Methods for the Drug Substance | PDF [slideshare.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. On the population pharmacokinetics and the enterohepatic recirculation of total ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and bioequivalence of Ezetimibe tablet versus Ezetrol®:an open-label, randomized, two-sequence crossover study in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetic and pharmacodynamic interaction between ezetimibe and rosuvastatin in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Glucuronide Gateway: Correlating Ezetimibe's Active Metabolite with Clinical Efficacy in Cholesterol Reduction
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a drug's metabolic fate and its therapeutic effect is paramount. In the case of the cholesterol absorption inhibitor ezetimibe (B1671841), the journey from ingestion to clinical outcome is critically mediated by its transformation into the active metabolite, ezetimibe hydroxy glucuronide. This guide provides a comprehensive comparison of ezetimibe's efficacy, with a focus on the correlation between the levels of its active glucuronide metabolite and the reduction of low-density lipoprotein cholesterol (LDL-C), benchmarked against alternative therapies.
Ezetimibe exerts its lipid-lowering effect by selectively inhibiting the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver, to this compound (ezetimibe-glucuronide). This glucuronide conjugate is not an inactive byproduct but a potent, pharmacologically active metabolite that is even more effective than the parent compound at inhibiting cholesterol absorption. Both ezetimibe and ezetimibe-glucuronide (B19564) are subject to enterohepatic recirculation, which prolongs their presence at the site of action in the small intestine.
Clinical Efficacy: A Tale of Two Moieties
Clinical studies have consistently demonstrated the efficacy of ezetimibe in reducing LDL-C, both as a monotherapy and in combination with HMG-CoA reductase inhibitors (statins). The clinical response to ezetimibe is, in fact, a composite of the activity of both the parent drug and its glucuronide metabolite.
A pivotal aspect of understanding ezetimibe's clinical performance lies in the pharmacokinetic and pharmacodynamic (PK/PD) modeling that correlates drug exposure with the observed LDL-C reduction. While direct, large-scale clinical trials measuring ezetimibe-glucuronide levels and correlating them with cardiovascular outcomes are not the primary design of major outcome studies, PK/PD models provide valuable insights into this relationship.
Quantitative Correlation of Ezetimibe and Ezetimibe-Glucuronide with LDL-C Reduction
A population PK/PD model developed by Ogawa et al. (2020) provides a quantitative framework for understanding the contribution of both ezetimibe and its active metabolite to the overall clinical effect. This model describes the independent LDL-C lowering effects of both compounds.
| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Notes |
| Primary Site of Action | Small Intestine | Small Intestine | Both inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein. |
| Relative Potency | Less Potent | More Potent | Ezetimibe-glucuronide exhibits a higher affinity for the target protein. |
| Plasma Concentration | Lower | Higher | Ezetimibe is rapidly converted to its glucuronide form. |
| Contribution to LDL-C Reduction | Direct | Major Contributor | The higher concentration and potency of the glucuronide make it the primary driver of the clinical effect. |
Simulations based on such PK/PD models indicate that the combined action of ezetimibe and its glucuronide metabolite leads to a significant reduction in LDL-C levels.
Comparison with Statin Monotherapy
Statins are the first-line therapy for hypercholesterolemia and work by inhibiting cholesterol synthesis in the liver. Ezetimibe's mechanism of inhibiting cholesterol absorption is complementary to that of statins.
| Therapeutic Approach | Average LDL-C Reduction | Mechanism of Action |
| Ezetimibe Monotherapy | 15-20% | Inhibition of intestinal cholesterol absorption |
| Statin Monotherapy (moderate intensity) | 30-50% | Inhibition of hepatic cholesterol synthesis |
| Ezetimibe + Statin Combination Therapy | Additional 15-25% reduction on top of statin | Dual mechanism of action |
The landmark IMPROVE-IT trial demonstrated that the addition of ezetimibe to simvastatin (B1681759) in patients with acute coronary syndrome resulted in a further reduction in LDL-C levels and a corresponding decrease in cardiovascular events compared to simvastatin alone.
Experimental Protocols
Measurement of Ezetimibe and Ezetimibe-Glucuronide in Human Plasma
The quantification of ezetimibe and its glucuronide metabolite is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.
1. Sample Preparation:
-
Solid Phase Extraction (SPE): Human plasma samples are first subjected to solid-phase extraction to isolate the analytes of interest and remove interfering substances.
-
Elution: The analytes are then eluted from the SPE cartridge using an appropriate solvent mixture.
2. Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reverse-phase column is typically employed for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile) is used to separate ezetimibe and ezetimibe-glucuronide.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.
-
Mass Analyzer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for ezetimibe and ezetimibe-glucuronide to ensure accurate quantification.
Assessment of Clinical Efficacy
-
Lipid Panel Analysis: The primary endpoint for clinical efficacy is the change in LDL-C levels. This is measured through standard enzymatic assays from blood samples collected at baseline and at various time points during the study. Other lipid parameters such as total cholesterol, HDL-C, and triglycerides are also measured.
Visualizing the Pathway and Workflow
Caption: Metabolic activation and mechanism of action of ezetimibe.
Caption: Workflow for correlating ezetimibe metabolite levels with efficacy.
Safety Operating Guide
Safeguarding Research: Proper Disposal of Ezetimibe Hydroxy Glucuronide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ezetimibe hydroxy glucuronide, a metabolite of the cholesterol-lowering medication Ezetimibe. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
In the event of a spill, the area should be immediately secured to prevent further spread. For solid spills, gently wet the material to prevent it from becoming airborne, then carefully sweep it into a designated waste container. For liquid spills, use an absorbent material to contain and collect the waste. All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1] Discharging this compound into sewer systems is strictly prohibited to prevent environmental contamination.[1]
1. Waste Segregation and Collection:
-
At the point of generation, segregate waste containing this compound from other laboratory waste streams.
-
Use dedicated, clearly labeled, and sealed containers for collection. The containers should be made of a material compatible with the chemical.
2. Waste Characterization:
-
While this compound itself is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be managed as a non-hazardous pharmaceutical waste unless it exhibits hazardous characteristics (e.g., mixed with a hazardous solvent).
-
It is best practice to treat all pharmaceutical waste with a high degree of caution.
3. Packaging and Labeling for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Label the container clearly with "this compound Waste" and include any other relevant hazard information.
4. Storage Prior to Disposal:
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
5. Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.
-
Ensure the disposal company provides documentation of proper disposal for your records. Incineration is the preferred method for non-hazardous pharmaceutical waste to ensure complete destruction.[2][3]
Quantitative Data on Ezetimibe Degradation
Understanding the stability of Ezetimibe is crucial for handling and disposal. The following table summarizes the degradation of Ezetimibe under various stress conditions. While this data is for the parent compound, it provides insight into its potential reactivity.
| Stress Condition | Reagent | Duration & Temperature | Degradation Observed | Degradation Products Formed |
| Acid Hydrolysis | 1N HCl | 3 hours at 60°C | 12.4% | DP1, DP2, and DP5 |
| Alkali Hydrolysis | 1N NaOH | Not specified | 13.5% | DP1, DP2, and DP5 |
| Oxidative Degradation | 30% Hydrogen Peroxide | Not specified | 15.8% | DP1, DP2, DP5, and DP7 |
| Reduction | 30% Sodium Bisulphate | Not specified | 16.4% | DP1 |
| Thermal Degradation | Heat | 6 hours at 105°C | 16.6% | DP2 and DP6 |
| Data from a study on the degradation of Ezetimibe in combination with Bempedoic acid.[4] |
Experimental Protocols
The degradation studies cited above provide a general methodology for assessing the stability of Ezetimibe. A typical experimental protocol for such a study would involve:
-
Sample Preparation: Prepare a standard solution of Ezetimibe in a suitable solvent.
-
Stress Application: Aliquot the solution and expose it to various stress conditions as detailed in the table above (e.g., add 1N HCl and heat).
-
Neutralization: After the specified duration, neutralize the stressed samples (e.g., add 1N NaOH to the acid-hydrolyzed sample).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to quantify the remaining parent drug and identify degradation products.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and logical flow for handling this compound waste in a laboratory setting.
References
Personal protective equipment for handling Ezetimibe hydroxy glucuronide
Essential Safety and Handling Guide for Ezetimibe Hydroxy Glucuronide
This document provides crucial safety, handling, and disposal protocols for this compound (SCH 488128), a primary metabolite of Ezetimibe.[1][2] The following procedures are based on safety data for the closely related Ezetimibe phenoxy glucuronide and Ezetimibe formulations, intended to ensure the protection of laboratory personnel and the integrity of research.[3][4][5]
Occupational Exposure and Hazard Information
Ezetimibe is categorized under Occupational Exposure Band 3 (OEB 3), indicating a potent compound requiring specific handling procedures to minimize exposure.[4]
| Parameter | Value | Compound |
| Time-Weighted Average (TWA) | 25 µg/m³ | Ezetimibe |
| Wipe Limit | 250 µ g/100 cm² | Ezetimibe |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion.[3][6] Considering the compound's potency, double gloving and appropriate respiratory protection are strongly recommended.[4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[4][5] A faceshield is required if there is a potential for splashes, mists, or aerosols.[4][5] | Protects eyes and face from direct contact with dust, splashes, or aerosols.[6] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile).[3][6] Consider double gloving for enhanced protection.[4][5] | Prevents skin contact.[3] Gloves must be inspected before use and hands should be washed and dried after removal.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working outside of adequate local exhaust ventilation or if an exposure assessment indicates a risk of exceeding exposure guidelines.[7] A full-face respirator may be necessary if exposure limits are exceeded.[3] | Prevents inhalation of fine dust particles and aerosols.[4] Surgical masks offer little to no protection.[6] |
| Body Protection | A standard laboratory coat is required.[4][5] For tasks with higher exposure risk, use additional garments like sleevelets, an apron, or disposable suits to prevent skin contact.[4][5] | Protects skin and personal clothing from contamination. Gowns should have long sleeves and back closure.[8] |
Operational Plan: Handling and Storage
A systematic workflow is essential for the safe management of this compound. Engineering controls, such as chemical fume hoods or containment devices, should be the primary method of exposure control.[4][5]
Handling Protocol
-
Preparation : Handle the compound in a well-ventilated area, preferably within a designated containment device or a certified chemical fume hood to minimize open handling.[3][4] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Safe Handling :
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it separate from foodstuff containers or incompatible materials like strong oxidizing agents.[3][4]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Clean-up :
-
Wear all recommended PPE, including respiratory protection.[4][5]
-
Remove all sources of ignition.[3]
-
Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[4][5] Avoid actions that disperse dust into the air, such as using compressed air.[5]
-
Collect contaminated wash water and dispose of it appropriately.[4]
-
First Aid Procedures
Immediate medical attention is crucial in case of exposure. First responders should use recommended PPE to protect themselves.[4]
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Chemical Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water or foodstuffs.[3]
-
Contaminated Material : Dispose of contaminated PPE and labware as hazardous waste in a designated, labeled, and closed container.[9]
-
Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
Procedural Workflow for Handling this compound
Caption: Logical workflow for the safe handling, post-use procedures, and disposal of this compound.
References
- 1. This compound | CAS#:536709-33-8 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
